Bis(benzoato)bis(cyclopentadienyl)vanad
Description
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Structure
2D Structure
Properties
CAS No. |
11106-02-8 |
|---|---|
Molecular Formula |
(C5H5)2V(OOCC6H5)2 |
Molecular Weight |
423.35 |
IUPAC Name |
benzoic acid;cyclopenta-1,3-diene;vanadium(2+) |
InChI |
InChI=1S/2C7H6O2.2C5H5.V/c2*8-7(9)6-4-2-1-3-5-6;2*1-2-4-5-3-1;/h2*1-5H,(H,8,9);2*1-5H;/q;;2*-1;+2 |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[V+2] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Vanadium-based organometallic compounds, particularly those containing cyclopentadienyl ligands, have garnered significant interest due to their diverse reactivity and potential applications. The introduction of carboxylate ligands, such as benzoate, can modulate the electronic and steric properties of the metal center, influencing its catalytic activity and stability. This guide focuses on the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium, providing a detailed, albeit inferred, experimental approach.
Proposed Synthetic Pathway
The most plausible route for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium involves the reaction of a suitable bis(cyclopentadienyl)vanadium(IV) precursor, such as vanadocene dichloride (Cp₂VCl₂), with a benzoate salt. An alternative pathway could start from vanadocene (Cp₂V). The following reaction is proposed:
Cp₂VCl₂ + 2 Na(O₂CPh) → Cp₂V(O₂CPh)₂ + 2 NaCl
This salt metathesis reaction is a common and effective method for introducing anionic ligands to metallocene frameworks.
Experimental Protocol
The following protocol is adapted from the synthesis of similar bis(cyclopentadienyl)metal carboxylate complexes and represents a robust starting point for the synthesis of the title compound.
Materials:
-
Vanadocene dichloride (Cp₂VCl₂)
-
Sodium benzoate (NaO₂CPh)
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane, anhydrous
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend vanadocene dichloride (1.0 eq) in anhydrous toluene.
-
Addition of Reactant: In a separate flask, dissolve sodium benzoate (2.2 eq) in a minimal amount of an appropriate solvent if necessary, or add it as a solid to the vanadocene dichloride suspension.
-
Reaction: Stir the resulting mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by observing the precipitation of sodium chloride.
-
Workup: After the reaction is complete, filter the mixture through a cannula or a filter frit to remove the precipitated sodium chloride.
-
Purification: Wash the filtrate with deionized water in a separatory funnel to remove any unreacted sodium benzoate. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent from the dried organic layer under reduced pressure to yield the crude product.
-
Crystallization: Recrystallize the crude product from a mixture of dichloromethane and hexane to obtain purified crystals of bis(benzoato)bis(cyclopentadienyl)vanadium.
Data Presentation
The following tables summarize the expected quantitative data for bis(benzoato)bis(cyclopentadienyl)vanadium based on characterization data for analogous compounds.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₂₄H₂₀O₄V |
| Molecular Weight | 443.36 g/mol |
| Appearance | Colored crystalline solid |
| Solubility | Soluble in chlorinated solvents and aromatic hydrocarbons |
Table 2: Spectroscopic Data (Expected)
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | δ 7.0-8.2 ppm (m, benzoate-H), δ 6.0-6.5 ppm (s, Cp-H) |
| ¹³C NMR | δ 160-170 ppm (C=O), δ 125-135 ppm (benzoate-C), δ 110-120 ppm (Cp-C) |
| IR (cm⁻¹) | ν(C=O) 1650-1700 (asym), ν(C=O) 1300-1400 (sym), ν(Cp) ~3100, ~1400, ~1000 |
Visualizations
The following diagrams illustrate the logical flow of the synthesis and the proposed experimental workflow.
Caption: Logical flow of the synthesis reaction.
Caption: Proposed experimental workflow for synthesis.
Conclusion
This technical guide provides a foundational protocol for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium. Researchers should consider this a starting point, and optimization of reaction conditions may be necessary to achieve high yields and purity. The characterization data provided are based on analogous compounds and should be confirmed by experimental analysis of the synthesized product.
An In-depth Structural Analysis of Bis(benzoato)bis(cyclopentadienyl)vanadium(IV) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure, synthesis, and spectroscopic properties of bis(benzoato)bis(cyclopentadienyl)vanadium(IV), a compound of interest in the field of organometallic chemistry and potentially in drug development. Due to the limited availability of direct crystallographic data for the title compound, this guide leverages detailed information from its closely related and well-characterized analog, bis(benzoato)bis(1-methyl-cyclopentadienyl)vanadium(IV), to provide a thorough understanding of its structural and electronic characteristics.
Molecular Structure and Coordination Geometry
Bis(benzoato)bis(cyclopentadienyl)vanadium(IV), Cp₂V(O₂CPh)₂, is a metallocene complex featuring a central vanadium(IV) atom. The vanadium center is coordinated by two η⁵-cyclopentadienyl (Cp) rings and two monodentate benzoate ligands. The overall geometry is best described as a distorted tetrahedron, with the centroids of the two Cp rings and the two oxygen atoms from the benzoate ligands occupying the vertices. This coordination environment is typical for bent metallocenes of the Cp₂MX₂ type.
While a definitive crystal structure for the unsubstituted Cp₂V(O₂CPh)₂ is not publicly available, the structure of the closely related bis(trifluoroacetato)bis(1-methyl-cyclopentadienyl)vanadium(IV), (C₅H₄CH₃)₂V(OOCCF₃)₂, has been determined by single-crystal X-ray diffraction.[1] This structure serves as an excellent model for the coordination sphere of the title compound. In this analog, the two trifluoroacetate ligands are monodentate, and the vanadium atom lies on a twofold rotational axis.[1] The cyclopentadienyl rings are tilted with respect to each other, a characteristic feature of these bent metallocenes.
Molecular Structure Diagram
Caption: A 2D representation of the coordination in bis(benzoato)bis(cyclopentadienyl)vanadium.
Experimental Protocols
The synthesis of bis(benzoato)bis(1-methyl-cyclopentadienyl)vanadium(IV) is achieved through the reaction of 1,1'-dimethylvanadocene dichloride with benzoic acid in an aqueous solution.[1] This methodology can be adapted for the synthesis of the unsubstituted cyclopentadienyl analog.
Synthesis of Bis(benzoato)bis(1-methyl-cyclopentadienyl)vanadium(IV)[1]
-
Starting Material: 1,1'-dimethylvanadocene dichloride, ((C₅H₄CH₃)₂VCl₂).
-
Reagent: Benzoic acid (C₆H₅COOH).
-
Solvent: Aqueous solution.
-
Procedure: The reaction is carried out by mixing 1,1'-dimethylvanadocene dichloride with benzoic acid in water. The product precipitates from the solution.
-
Purification: The crude product is collected and can be recrystallized from a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Final Step: The purified product is dried in vacuo.
Experimental Workflow
Caption: A flowchart outlining the synthesis of bis(benzoato)bis(1-methyl-cyclopentadienyl)vanadium(IV).
Quantitative Data and Spectroscopic Analysis
The characterization of these vanadocene carboxylates relies heavily on spectroscopic techniques, particularly Infrared (IR) and Electron Paramagnetic Resonance (EPR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of bis(benzoato)bis(1-methyl-cyclopentadienyl)vanadium(IV) shows characteristic absorption bands that confirm the coordination of the benzoate ligands. Key vibrational frequencies are summarized below.
| Vibrational Mode | Wavenumber (cm⁻¹) for (C₅H₄CH₃)₂V(OOCC₆H₅)₂ [1] |
| ν(C=O) asymmetric stretch | 1609 (vs) |
| ν(C-O) symmetric stretch | 1356 (vs), 1334 (vs) |
| C-H stretches (aromatic/Cp) | ~3102-3023 |
| Phenyl ring modes | 1575 (s), 1498 (m) |
| V-O stretch | ~430 (w) |
| (vs = very strong, s = strong, m = medium, w = weak) |
The presence of strong bands for both asymmetric and symmetric carboxylate stretches confirms the monodentate coordination of the benzoate ligands.
Electron Paramagnetic Resonance (EPR) Spectroscopy
As a d¹ complex, vanadium(IV) is paramagnetic, making EPR spectroscopy a powerful tool for probing the electronic environment of the metal center. The EPR spectra of bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates have been recorded in solution at room temperature and in frozen solutions.[1]
| EPR Parameter | Value for (C₅H₄CH₃)₂V(OOCC₆H₅)₂ in CH₃OH [1] |
| Isotropic (Solution) | |
| giso | 1.981 |
| Aiso (⁵¹V) | 79.8 G |
| Anisotropic (Frozen Solution) | |
| gx | 1.986 |
| gy | 1.952 |
| Ax (⁵¹V) | 87.8 G |
| Ay (⁵¹V) | 135.0 G |
The EPR parameters are consistent with a d¹ vanadium(IV) center in a distorted tetrahedral environment. The hyperfine coupling to the ⁵¹V nucleus (I = 7/2) results in a characteristic eight-line pattern in the solution spectrum. The researchers noted that the methyl substituents on the cyclopentadienyl rings do not significantly influence the electron density distribution on the central vanadium atom, meaning the EPR parameters for the unsubstituted cyclopentadienyl complexes are expected to be nearly identical.[1]
Conclusion
Bis(benzoato)bis(cyclopentadienyl)vanadium(IV) and its derivatives are structurally characterized as bent metallocenes with a distorted tetrahedral coordination geometry. The synthesis is straightforward, involving the reaction of the corresponding vanadocene dichloride with benzoic acid. Spectroscopic analysis, particularly IR and EPR, provides definitive evidence for the monodentate coordination of the benzoate ligands and confirms the d¹ electronic state of the vanadium(IV) center. The data presented here, primarily from the well-studied methyl-substituted analog, offer a robust framework for understanding the structure-property relationships in this class of organometallic compounds, which is crucial for their potential applications in catalysis and medicinal chemistry.
References
A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of Bis(benzoato)bis(cyclopentadienyl)vanadium
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR of Paramagnetic Vanadium Complexes
Vanadium has two NMR-active nuclei, ⁵⁰V and ⁵¹V. The ⁵¹V nucleus is the preferred choice for NMR studies due to its high natural abundance (99.75%) and greater sensitivity compared to ⁵⁰V.[1][2][3] However, both are quadrupolar nuclei, which can lead to broad signals.[1][2]
The primary challenge in obtaining and interpreting the NMR spectra of bis(benzoato)bis(cyclopentadienyl)vanadium arises from the V(IV) center, which is a d¹ metal ion and therefore paramagnetic. The presence of an unpaired electron has profound effects on the NMR spectra, including:
-
Large Chemical Shift Ranges: The interaction of the nuclear spins with the unpaired electron spin can cause chemical shifts to span a much wider range than in diamagnetic compounds.
-
Signal Broadening: The fluctuating magnetic field generated by the unpaired electron provides an efficient mechanism for nuclear spin relaxation, leading to significantly broadened NMR signals. In some cases, the lines may be too broad to be observed with standard high-resolution NMR spectrometers.[1][4]
-
Hyperfine Coupling: The coupling between the electron and nuclear spins, known as hyperfine coupling, is a key determinant of the observed chemical shifts in paramagnetic NMR. This can be separated into two components: the Fermi contact shift (through-bond) and the pseudocontact shift (through-space).[5][6]
Due to these factors, the high-resolution ¹H and ¹³C NMR spectra of bis(benzoato)bis(cyclopentadienyl)vanadium are expected to exhibit broad resonances with unconventional chemical shifts. ⁵¹V NMR, while also affected by paramagnetism, can provide valuable information about the electronic structure and coordination environment of the vanadium center.[7]
Experimental Protocols
Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium
A plausible synthetic route to bis(benzoato)bis(cyclopentadienyl)vanadium involves the reaction of a suitable vanadocene precursor, such as vanadocene dichloride (Cp₂VCl₂), with a benzoate salt. The following is a generalized protocol based on methods for similar vanadocene carboxylate complexes.
Materials:
-
Vanadocene dichloride (Cp₂VCl₂)
-
Sodium benzoate
-
A suitable solvent (e.g., toluene, THF, or water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve vanadocene dichloride in the chosen solvent in a Schlenk flask.
-
In a separate flask, prepare a solution of sodium benzoate (at least 2 molar equivalents) in the same solvent.
-
Slowly add the sodium benzoate solution to the vanadocene dichloride solution with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or until a color change indicates the formation of the product.
-
Remove the precipitated sodium chloride by filtration under inert atmosphere.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude product may be purified by recrystallization from an appropriate solvent system.
NMR Spectroscopic Analysis
Acquiring meaningful NMR spectra of paramagnetic compounds requires special considerations to mitigate the effects of rapid relaxation.
Instrumentation:
-
A high-field NMR spectrometer is advantageous for improving spectral dispersion.
-
A broadband probe capable of detecting ¹H, ¹³C, and ⁵¹V nuclei.
-
Variable temperature capabilities are useful for studying the temperature dependence of paramagnetic shifts.
Sample Preparation:
-
Dissolve the purified complex in a suitable deuterated solvent (e.g., C₆D₆, THF-d₈, CDCl₃). The choice of solvent can influence the observed chemical shifts.
-
The sample concentration should be optimized to obtain a good signal-to-noise ratio without causing excessive line broadening due to intermolecular interactions.
-
The sample should be free of paramagnetic impurities, including dissolved oxygen, which can be removed by several freeze-pump-thaw cycles.
¹H and ¹³C NMR Acquisition Parameters:
-
Short Relaxation Delays (d1): Due to rapid T₁ relaxation, a short delay between pulses can be used to increase the number of scans in a given time.
-
Wide Spectral Widths: A large spectral width is necessary to encompass the potentially large chemical shift range of the signals.
-
Fast Pulse Repetition: A short acquisition time (aq) combined with a short relaxation delay will be necessary.
-
Advanced Pulse Sequences: Specialized pulse sequences designed for paramagnetic molecules may be employed to improve spectral quality.
⁵¹V NMR Acquisition Parameters:
-
Very Wide Spectral Width: The chemical shift range for ⁵¹V is extensive, often requiring a spectral width of several hundred kHz to MHz.[3]
-
External Referencing: VOCl₃ is a common external reference for ⁵¹V NMR.[3]
-
Baseline Correction: Due to broad signals and potential probe ringing, careful baseline correction is often necessary.
Expected NMR Spectral Data
Due to the lack of published experimental spectra for bis(benzoato)bis(cyclopentadienyl)vanadium, the following table summarizes the expected qualitative and semi-quantitative features based on the principles of paramagnetic NMR and data from analogous V(IV) complexes.
| Nucleus | Expected Chemical Shift Range (δ, ppm) | Expected Signal Characteristics | Notes |
| ¹H | -50 to +150 | Broad signals (linewidths of tens to hundreds of Hz). | The cyclopentadienyl protons are expected to be significantly shifted from their typical diamagnetic region (around 4-6 ppm). The benzoate protons will also be shifted and broadened, with the magnitude of the shift depending on their distance from the vanadium center. |
| ¹³C | -200 to +400 | Very broad signals, potentially difficult to observe. | Similar to ¹H, the cyclopentadienyl and benzoate carbons will exhibit large paramagnetic shifts. Due to the lower gyromagnetic ratio and broader lines, ¹³C NMR of such complexes is particularly challenging. |
| ⁵¹V | -1000 to +1000 | A single, very broad signal (linewidths of kHz). | The chemical shift will be highly sensitive to the coordination environment and electronic structure of the vanadium center. The exact shift will depend on the nature of the ligands and the geometry of the complex. |
Structural and Logical Relationships
The structure of bis(benzoato)bis(cyclopentadienyl)vanadium features a central vanadium atom coordinated to two cyclopentadienyl ligands and two benzoate ligands. The relationship between the structure and the expected NMR properties is governed by the paramagnetic nature of the V(IV) center.
Conclusion
The NMR spectroscopic characterization of bis(benzoato)bis(cyclopentadienyl)vanadium presents significant challenges due to the paramagnetic V(IV) center. Standard high-resolution NMR techniques are likely to yield broad and significantly shifted signals. However, by employing specialized acquisition parameters and considering the theoretical framework of paramagnetic NMR, valuable structural and electronic information can be obtained. This guide provides the necessary background and experimental considerations for researchers and scientists working with this and related paramagnetic vanadium complexes. Further studies, potentially combining experimental work with theoretical calculations, would be beneficial for a more detailed assignment and interpretation of the NMR spectra of this compound.
References
- 1. (V) Vanadium NMR [chem.ch.huji.ac.il]
- 2. Vanadium-51 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. NMR Periodic Table: Vanadium NMR [imserc.northwestern.edu]
- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 5. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: On the Presumed Crystal Structure of Bis(benzoato)bis(cyclopentadienyl)vanadium
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the structural and synthetic aspects of bis(benzoato)bis(cyclopentadienyl)vanadium and its derivatives. While a definitive single-crystal X-ray structure for bis(benzoato)bis(cyclopentadienyl)vanadium is not available in the current body of scientific literature, this document provides a comprehensive overview based on a closely related and structurally characterized analogue: bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV). The synthesis of the benzoate-containing compound is also detailed.
Structural Analysis of a Homologous Compound: Bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV)
The crystal structure of bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV), ((C₅H₄CH₃)₂V(OOCCF₃)₂), serves as the most pertinent available model for understanding the likely molecular geometry of the bis(benzoato) analogue. The trifluoroacetate complex has been synthesized and its structure determined by single-crystal X-ray diffraction analysis.[1][2]
The molecule exhibits a pseudo-tetrahedral or "bent metallocene" geometry, which is characteristic of d¹ vanadocene complexes.[1][2] The central vanadium(IV) atom is coordinated by the centroids of the two methyl-cyclopentadienyl rings and by two oxygen atoms from the monodentate trifluoroacetate ligands.
The following table summarizes the key crystallographic data for bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV).[1][2]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄F₆O₄V |
| Formula Weight | 463.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.281(3) |
| b (Å) | 10.027(2) |
| c (Å) | 12.656(3) |
| β (°) | 99.13(3) |
| Volume (ų) | 1789.2(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.719 |
| R-factor (%) | 4.63 |
Selected Bond Lengths and Angles for (C₅H₄CH₃)₂V(OOCCF₃)₂
| Bond/Angle | Length (Å) / Angle (°) |
| V–O(1) | 1.979(2) |
| V–O(3) | 1.983(2) |
| V–Cp(centroid)1 | 2.025 |
| V–Cp(centroid)2 | 2.030 |
| O(1)–V–O(3) | 83.13(9) |
| Cp(centroid)1–V–Cp(centroid)2 | 134.8 |
Experimental Protocols
The following section details the synthetic procedure for bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV), as reported in the literature.[1][2]
Starting Materials:
-
1,1'-Dimethylvanadocene dichloride ((C₅H₄CH₃)₂VCl₂)
-
Benzoic acid (C₆H₅COOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of 1,1'-dimethylvanadocene dichloride (1 mmol) in 100 ml of water is prepared.
-
To this solution, benzoic acid (2 mmol) is added.
-
The resulting reaction mixture is stirred for 24 hours.
-
Following the reaction period, the aqueous solution is extracted with dichloromethane (3 x 50 ml).
-
The combined organic phases are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure (in vacuo).
-
The crude product is recrystallized from dichloromethane to yield the final product.
Visualization of Experimental Workflow
The following diagram illustrates the synthesis and purification process for bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV).
References
A Historical Overview of Bis(benzoato)bis(cyclopentadienyl)vanadium Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioinorganic chemistry has long recognized the potential of metal-based compounds in medicine. Among these, vanadium complexes have emerged as a promising class of non-platinum anticancer agents. This technical guide provides a comprehensive historical overview of the research into a specific organometallic compound: bis(benzoato)bis(cyclopentadienyl)vanadium(IV), also known as vanadocene dibenzoate. This document will delve into the synthesis, characterization, and the evolving understanding of its potential therapeutic applications, with a focus on its anticancer properties.
Early Developments and Synthesis
The foundational work on vanadocene compounds, characterized by a vanadium atom sandwiched between two cyclopentadienyl rings, laid the groundwork for the exploration of its derivatives. Initial research in the mid-20th century focused on the synthesis and fundamental properties of the parent compound, vanadocene.
The synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium and its carboxylate analogues typically involves the reaction of a vanadocene precursor, such as vanadocene dichloride ((C5H5)2VCl2), with a benzoate salt or benzoic acid. A general synthetic approach involves the reaction of 1,1'-dimethylvanadocene dichloride with various carboxylic acids in an aqueous solution.[1][2]
Experimental Protocol: General Synthesis of Vanadocene Carboxylates
A general protocol for the synthesis of vanadocene carboxylates, adapted from the work of Vinklarek et al. (2005), is as follows:
-
Starting Material: 1,1'-dimethylvanadocene dichloride ((C5H4CH3)2VCl2) is prepared according to established methods.
-
Reaction: The vanadocene dichloride is dissolved in an aqueous solution.
-
Addition of Carboxylic Acid: The respective carboxylic acid (in this case, benzoic acid) is added to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by spectroscopic techniques.
-
Isolation and Purification: The resulting vanadocene carboxylate complex is isolated from the reaction mixture, often by precipitation or extraction, and may be further purified by recrystallization.
Note: This is a generalized protocol. Specific reaction conditions such as stoichiometry, solvent, temperature, and reaction time would be optimized for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium.
Structural Characterization
The structural elucidation of bis(benzoato)bis(cyclopentadienyl)vanadium and related compounds has been crucial in understanding their chemical behavior and biological activity. Various spectroscopic and analytical techniques are employed for this purpose.
Electron Paramagnetic Resonance (EPR) Spectroscopy: As vanadium(IV) is a paramagnetic d1 ion, EPR spectroscopy is a powerful tool for characterizing these complexes. The EPR spectra provide information about the electronic environment of the vanadium center and the coordination of the ligands. For 1,1'-dimethylvanadocene complexes of monocarboxylic acids, including the benzoate derivative, the EPR data are consistent with two monodentate carboxylate ligands bound to the vanadium center.[1][2]
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination mode of the carboxylate ligands by analyzing the stretching frequencies of the C=O and C-O bonds.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. While the crystal structure of the parent bis(benzoato)bis(cyclopentadienyl)vanadium has not been widely reported in the initial searches, the structure of a related complex, bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV), has been determined by single-crystal X-ray diffraction analysis.[1][2] This provides a valuable model for understanding the coordination geometry around the vanadium atom in this class of compounds.
The general structure of these compounds features a bent metallocene [(C5H5)2V]2+ fragment with the two benzoate ligands coordinated to the vanadium center.
Anticancer Research and Potential Mechanisms of Action
A significant portion of the research on vanadocene derivatives has been driven by their potential as anticancer agents. While much of the early work focused on vanadocene dichloride, the investigation of vanadocene carboxylates, including the benzoate derivative, is a logical extension of this research.
The antitumor activity of vanadocene dichloride has been demonstrated in various tumor models.[3] The proposed mechanisms of action for vanadocene compounds, which may be applicable to the benzoate derivative, are multifaceted and include:
-
Generation of Reactive Oxygen Species (ROS): Vanadium complexes are known to catalyze the formation of ROS, which can induce oxidative stress and lead to cancer cell death.
-
Interaction with DNA: Some studies suggest that vanadocene compounds can interact with DNA, potentially interfering with DNA replication and transcription.
-
Inhibition of Enzymes: Vanadium compounds can inhibit the activity of various enzymes, including protein tyrosine phosphatases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
The specific anticancer activity of bis(benzoato)bis(cyclopentadienyl)vanadium and detailed mechanistic studies on this particular compound require further investigation to be definitively established.
Quantitative Data Summary
A comprehensive search of the literature did not yield specific quantitative data on the anticancer activity (e.g., IC50 values) of bis(benzoato)bis(cyclopentadienyl)vanadium to be summarized in a table. Research has largely focused on the parent vanadocene dichloride and other derivatives. The data for related 1,1'-dimethylvanadocene carboxylates is primarily spectroscopic.
Table 1: Spectroscopic Data for Related Vanadocene Carboxylates
| Compound | EPR Parameters (g-tensor) | Reference |
| (C5H4CH3)2V(OOCC6H5)2 | Anisotropic and isotropic EPR spectra recorded | [1][2] |
| (C5H4CH3)2V(OOCCF3)2 | Isotropic and anisotropic EPR spectra recorded | [1][2] |
Note: This table highlights the type of characterization data available for closely related compounds, indicating the methodologies that would be applied to bis(benzoato)bis(cyclopentadienyl)vanadium.
Logical Workflow for Vanadocene Carboxylate Research
The following diagram illustrates a typical workflow for the synthesis and evaluation of vanadocene carboxylates as potential therapeutic agents.
Caption: Workflow for vanadocene carboxylate research.
Conclusion and Future Directions
The research into bis(benzoato)bis(cyclopentadienyl)vanadium is part of a broader effort to develop novel metal-based anticancer drugs. While the foundational synthetic methods and characterization techniques have been established for the analogous 1,1'-dimethylvanadocene carboxylates, a detailed investigation into the specific biological activity of the parent bis(benzoato)bis(cyclopentadienyl)vanadium is still needed. Future research should focus on:
-
Detailed Synthesis and Characterization: Publication of a detailed, optimized synthetic protocol and comprehensive characterization data for bis(benzoato)bis(cyclopentadienyl)vanadium.
-
Quantitative Biological Evaluation: Systematic in vitro studies to determine the cytotoxicity of the compound against a panel of cancer cell lines and to establish quantitative metrics such as IC50 values.
-
Mechanistic Studies: In-depth investigations into the mechanism of action, including its effects on cellular pathways, to identify potential molecular targets.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models to evaluate the in vivo antitumor efficacy and to assess the toxicological profile of the compound.
By addressing these areas, the scientific community can gain a clearer understanding of the therapeutic potential of bis(benzoato)bis(cyclopentadienyl)vanadium and its place in the landscape of next-generation cancer therapies.
References
The Emergence of a Vanadium-Based Metallopharmaceutical Candidate: Initial Discovery and Characterization of Bis(benzoato)bis(cyclopentadienyl)vanadium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioinorganic chemistry has long sought to harness the therapeutic potential of transition metal complexes. Among these, vanadocene derivatives have emerged as a promising class of non-platinum anticancer agents. This technical guide delves into the foundational chemistry of a key member of this family: bis(benzoato)bis(cyclopentadienyl)vanadium. While a singular seminal publication detailing the initial synthesis of the unsubstituted title compound remains elusive in publicly accessible literature, this guide provides a comprehensive overview based on the detailed characterization of its closely related and electronically similar analog, bis(benzoato)bis(1-methylcyclopentadienyl)vanadium(IV). The methodologies, spectroscopic data, and structural insights presented herein serve as a crucial reference for the ongoing research and development of vanadium-based therapeutics.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects compared to traditional platinum-based drugs has led to the exploration of various organometallic compounds. Vanadocene dichloride, (C₅H₅)₂VCl₂, was among the first of such complexes to demonstrate significant cytotoxic activity. However, its hydrolytic instability spurred the development of more stable derivatives. The substitution of chloride ligands with carboxylates, such as benzoate, offered a promising strategy to modulate the compound's stability, solubility, and ultimately, its biological activity. This guide focuses on the synthesis and fundamental characteristics of bis(benzoato)bis(cyclopentadienyl)vanadium, a compound of significant interest in the design of next-generation metallodrugs.
Synthesis
The initial synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium is predicated on the reaction of a vanadocene dihalide precursor with a benzoate source. Based on the successful synthesis of the analogous bis(methyl-cyclopentadienyl) derivative, the most probable synthetic route involves the reaction of vanadocene dichloride with benzoic acid in an aqueous solution.
Experimental Protocol: Synthesis of Bis(benzoato)bis(1-methylcyclopentadienyl)vanadium(IV)
The following protocol, adapted from the work of Vinklarek et al. (2005), details the synthesis of the methyl-substituted analog and serves as a robust template for the preparation of the unsubstituted title compound.
Materials:
-
1,1'-Dimethylvanadocene dichloride ((C₅H₄CH₃)₂VCl₂)
-
Benzoic acid (C₆H₅COOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of 1,1'-dimethylvanadocene dichloride (2.0 mmol) in 100 ml of water is prepared.
-
Benzoic acid (4.0 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting solid product is collected by filtration.
-
The crude product is washed with water.
-
Purification is achieved by recrystallization from dichloromethane.
-
The purified product is dried in vacuo.
A proposed workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for bis(benzoato)bis(cyclopentadienyl)vanadium.
Physicochemical Characterization
The characterization of bis(benzoato)bis(cyclopentadienyl)vanadium relies on a suite of spectroscopic and analytical techniques. Due to the paramagnetic nature of the Vanadium(IV) center (a d¹ system), Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly powerful tool for probing the electronic structure and coordination environment of the metal.
Spectroscopic Data
The following table summarizes the key spectroscopic data for bis(benzoato)bis(1-methylcyclopentadienyl)vanadium(IV), which is expected to be highly comparable to the unsubstituted title compound.
| Spectroscopic Technique | Parameter | Value |
| EPR (CH₃OH solution) | g_iso | 1.981 |
| A_iso (G) | 79.8 | |
| EPR (frozen CH₃OH solution) | g_x | 1.986 |
| g_y | 1.952 | |
| A_x (G) | 87.8 | |
| A_y (G) | 135.0 | |
| Infrared (KBr, nujol mull, cm⁻¹) | ν(C=O) | 1696 (m), 1609 (vs) |
| ν(C-O) | 1356 (vs), 1334 (vs) | |
| Raman (cm⁻¹) | 275 (m), 337 (w), 409 (m), 473 (m), 970 (m), 1077 (s), 1641 (m), 2943 (m), 3101 (w), 3131 (w), 3454 (m), 3773 (s) |
Note: g_iso and A_iso are the isotropic g-factor and hyperfine coupling constant, respectively. g_x, g_y, A_x, and A_y are the anisotropic components. G = Gauss.
The EPR data are consistent with a d¹ vanadium(IV) center in a distorted tetrahedral environment, defined by the centroids of the two cyclopentadienyl rings and the two oxygen atoms from the monodentate benzoate ligands. The IR stretching frequencies for the carboxylate group are indicative of monodentate coordination.
Structural Insights
While a crystal structure for the unsubstituted bis(benzoato)bis(cyclopentadienyl)vanadium is not available in the reviewed literature, the structure of the trifluoroacetate analog, bis(trifluoroacetato)bis(1-methylcyclopentadienyl)vanadium(IV), has been determined by single-crystal X-ray diffraction. This structure provides a valuable model for the spatial arrangement of the ligands around the vanadium center.
The logical relationship between the precursor, the reaction conditions, and the resulting product with its key structural features is illustrated below.
Caption: Logical flow from reactants to product and its key features.
The expected structure features a central vanadium atom coordinated to two cyclopentadienyl rings in a "bent" metallocene fashion. The two benzoate ligands would each coordinate to the vanadium center through one of their oxygen atoms, occupying the remaining coordination sites.
Conclusion and Future Directions
While the initial discovery of bis(benzoato)bis(cyclopentadienyl)vanadium is not documented in a single, readily available source, the synthesis and characterization of its close analogs provide a strong foundation for its study. The straightforward synthetic route from vanadocene dichloride and the detailed spectroscopic data available for the methylated derivative offer a clear path for its preparation and identification.
For researchers and drug development professionals, this compound represents a tunable platform for the design of novel metallopharmaceuticals. Future work should focus on obtaining a definitive single-crystal X-ray structure of the unsubstituted title compound to precisely determine its molecular geometry. Furthermore, a thorough investigation of its aqueous stability, reactivity with biomolecules, and in vitro and in vivo cytotoxic activity is warranted to fully elucidate its potential as a therapeutic agent. The foundational knowledge presented in this guide serves as a critical starting point for these future investigations.
Methodological & Application
Catalytic Applications of Bis(benzoato)bis(cyclopentadienyl)vanadium: A Review of Available Literature
A comprehensive review of scientific literature reveals a notable absence of documented catalytic applications for bis(benzoato)bis(cyclopentadienyl)vanadium. While the synthesis and characterization of related vanadocene carboxylate complexes have been reported, their utility as catalysts in chemical transformations is not described in the available research. This report summarizes the current state of knowledge regarding this specific organometallic compound and its analogs in the context of catalysis.
Synthesis of a Related Vanadocene Benzoate Complex
While information on the catalytic activity of bis(benzoato)bis(cyclopentadienyl)vanadium is scarce, the synthesis of a closely related compound, bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV), has been documented. This suggests that the formation of vanadocene structures with benzoate ligands is chemically feasible.
A study by Vinklarek et al. (2005) describes the reaction of 1,1'-dimethylvanadocene dichloride with various carboxylic acids, including benzoic acid, to yield the corresponding dicarboxylate complexes.[1][2] The primary focus of this research was the synthesis, structural characterization using X-ray diffraction, and electron paramagnetic resonance (EPR) spectroscopy of these compounds, with an emphasis on their potential as anti-tumor agents rather than catalysts.[1][2]
The general synthetic approach for these types of complexes is illustrated in the workflow below.
References
Application Notes and Protocols: Bis(benzoato)bis(cyclopentadienyl)vanadium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzoato)bis(cyclopentadienyl)vanadium(IV), with the chemical formula (C₅H₅)₂V(OCOC₆H₅)₂, is a member of the vanadocene family of organometallic compounds. While specific research on this exact molecule is limited, its structure is analogous to other well-studied bis(cyclopentadienyl)vanadium(IV) carboxylates. These compounds are characterized by a central vanadium atom in the +4 oxidation state, sandwiched between two cyclopentadienyl (Cp) rings, and further coordinated to two carboxylate ligands.
The interest in vanadocene derivatives stems from their diverse applications, most notably as potential therapeutic agents and as versatile precursors in chemical synthesis. Vanadocene dichloride, a closely related precursor, has shown significant promise as an anticancer agent, which has spurred investigation into derivatives with modified ancillary ligands, such as carboxylates, to enhance stability, solubility, and biological activity.[1][2] This document outlines potential applications and detailed protocols based on the established chemistry of analogous vanadocene carboxylates.
Potential Applications
Precursor in Cancer Drug Development
Vanadium compounds, particularly vanadocene derivatives, have emerged as a promising class of non-platinum-based anticancer agents.[3][4] Vanadocene dichloride, the parent compound for many carboxylate derivatives, has demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][5] The proposed mechanism of action involves interaction with critical biological macromolecules, including proteins and DNA, leading to cell cycle arrest and apoptosis.[6][7]
The substitution of chloride ligands with benzoates or other carboxylates can modulate the compound's properties:
-
Solubility and Stability: Carboxylate ligands can alter the hydrolysis behavior of the vanadocene moiety in aqueous physiological environments, potentially leading to more stable and effective drug delivery.[1]
-
Bioavailability: The organic nature of the benzoate ligand may influence cell uptake and distribution.
-
Targeting: The carboxylate group offers a site for further functionalization to develop targeted drug delivery systems.
Bis(benzoato)bis(cyclopentadienyl)vanadium can therefore be considered a valuable precursor for developing novel metallodrugs. Its efficacy would be evaluated against various cancer cell lines to determine its half-maximal inhibitory concentration (IC₅₀).
Precursor in Chemical Synthesis and Catalysis
The carboxylate ligands in bis(benzoato)bis(cyclopentadienyl)vanadium are good leaving groups, making the compound a useful precursor for synthesizing other vanadium complexes. By reacting it with various nucleophiles, the benzoate ligands can be displaced to introduce new functionalities.
Furthermore, vanadocene compounds are known to act as catalysts or pre-catalysts in various organic transformations, including:
-
Polymerization: Vanadium complexes are used as catalysts for ethylene and butadiene polymerization.[8][9]
-
Insertion Reactions: The V-O bond can undergo insertion reactions with small unsaturated molecules.[10]
-
Precursor for Vanadium Oxides: Thermal decomposition of vanadocene carboxylates under controlled atmospheres can be a route to synthesize vanadium oxide nanoparticles, which have applications in catalysis and electronics.
Experimental Protocols
The following protocols are based on established procedures for analogous bis(carboxylato)bis(cyclopentadienyl)vanadium(IV) complexes and provide a framework for the synthesis and evaluation of the title compound.
Protocol for Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium(IV)
This protocol is adapted from the synthesis of similar bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates.[1][2] It involves the reaction of a vanadocene dihalide precursor with a benzoate salt.
Materials:
-
Vanadocene dichloride ((C₅H₅)₂VCl₂)
-
Sodium benzoate (NaOCOC₆H₅)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve vanadocene dichloride (1.0 mmol) in 50 mL of deionized water. The solution will likely be blue or green.
-
In a separate beaker, dissolve sodium benzoate (2.2 mmol) in 20 mL of deionized water.
-
Add the sodium benzoate solution dropwise to the stirred vanadocene dichloride solution at room temperature.
-
A color change and the formation of a precipitate should be observed. Stir the reaction mixture for 4 hours at room temperature to ensure complete reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude bis(benzoato)bis(cyclopentadienyl)vanadium product.
-
The product can be further purified by recrystallization from a suitable solvent system like methanol or a dichloromethane/hexane mixture.
Characterization: The resulting solid should be characterized by techniques such as EPR spectroscopy, IR spectroscopy, and elemental analysis to confirm its structure and purity.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the anticancer potential of bis(benzoato)bis(cyclopentadienyl)vanadium by measuring its cytotoxicity against a cancer cell line (e.g., HeLa or MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Bis(benzoato)bis(cyclopentadienyl)vanadium
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of bis(benzoato)bis(cyclopentadienyl)vanadium in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1 to 100 µM). Ensure the final DMSO concentration in the wells is below 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the vanadium complex. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the cells are inhibited).
Data Presentation
Quantitative data from the characterization and biological evaluation of vanadocene carboxylates should be summarized for clarity. The tables below are examples based on data for analogous compounds.[1]
Table 1: Representative EPR Spectroscopic Data for Bis(cyclopentadienyl)vanadium(IV) Carboxylate Complexes.
| Complex | Solvent | g_iso | A_iso (G) |
|---|---|---|---|
| (C₅H₄CH₃)₂V(OOCH)₂ | CH₃OH | 1.983 | 74.2 |
| (C₅H₄CH₃)₂V(OOCCCl₃)₂ | CH₃OH | 1.982 | 75.1 |
| (C₅H₄CH₃)₂V(OOCCF₃)₂ | CH₃OH | 1.981 | 75.8 |
| (C₅H₄CH₃)₂V(OCOC₆H₅)₂ | CH₃OH | 1.982 | 74.8 |
Data is illustrative and based on published values for methyl-substituted Cp rings.[1]
Table 2: Example IC₅₀ Values for Vanadocene Derivatives against Cancer Cell Lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Vanadocene Dichloride | HepG2 | < 50 | [3] |
| Vanadocene Dichloride | MCF-7 | < 50 | [3] |
| Oxidovanadium(IV) Complex | HCT-116 | ~20-40 |[3] |
IC₅₀ values are highly dependent on the specific complex, cell line, and experimental conditions.
Visualizations
Diagrams created with Graphviz to illustrate workflows and potential mechanisms.
Caption: Workflow for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium.
Caption: Proposed mechanism of anticancer action for vanadocene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and structure of the Bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates - Open Chemistry - Volume 3, Issue 1 (2005) - PSJD - Yadda [psjd.icm.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. Vanadium Complexes as Potential Anticancer Agents [mdpi.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing Therapeutic Drugs Complexed to Vanadium in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bis(η-cyclopentadienyl)vanadium(III) derivatives as models in insertion reactions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Bis(benzoato)bis(cyclopentadienyl)vanadium in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium-based complexes have emerged as versatile catalysts and reagents in organic synthesis, owing to the multiple oxidation states of vanadium and its ability to coordinate with a variety of ligands. Among these, organometallic vanadium complexes, particularly those containing cyclopentadienyl (Cp) ligands, have attracted interest. This document provides detailed application notes and protocols related to bis(benzoato)bis(cyclopentadienyl)vanadium, a vanadocene dicarboxylate complex. While the direct catalytic applications of this specific benzoate complex are not extensively reported in the peer-reviewed literature, this document provides a detailed synthetic protocol for a closely related analogue, bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV), and explores potential, albeit currently hypothetical, applications based on the known reactivity of other vanadium complexes.
Synthesis of Bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV)
A reliable method for the synthesis of vanadocene dicarboxylates involves the reaction of the corresponding vanadocene dichloride with a carboxylic acid in an aqueous solution. The following protocol is adapted from the synthesis of bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV)[1][2].
Experimental Protocol: Synthesis of (C₅H₄CH₃)₂V(OOCC₆H₅)₂
Materials:
-
1,1'-Dimethylvanadocene dichloride ((C₅H₄CH₃)₂VCl₂)
-
Benzoic acid (C₆H₅COOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A solution of 1,1'-dimethylvanadocene dichloride is prepared in water.
-
An aqueous solution of benzoic acid is added to the vanadocene dichloride solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by observing the color change of the solution.
-
Upon completion of the reaction, the product is extracted with dichloromethane.
-
The organic phase is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude product is recrystallized from dichloromethane to yield the purified bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV) complex.
Characterization Data:
| Compound | Spectroscopic Data (EPR in frozen CH₃OH) |
| (C₅H₄CH₃)₂V(OOCC₆H₅)₂ | Aiso = 79.8 G; giso = 1.981; Ax= 87.8 G, Ay= 135.0 G, Az = 89.5 G, gx= 1.988, gy= 1.952, gz= not reported |
Synthesis Workflow:
Caption: Synthetic workflow for bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV).
Potential Applications in Organic Synthesis
While specific catalytic data for bis(benzoato)bis(cyclopentadienyl)vanadium is lacking, the known reactivity of other vanadium complexes suggests potential areas for its application. These proposed applications are speculative and require experimental validation.
Oxidation Catalysis
Vanadium complexes are well-known oxidation catalysts.[3][4][5] Bis(benzoato)bis(cyclopentadienyl)vanadium could potentially catalyze various oxidation reactions.
Hypothetical Application: Oxidation of Alcohols
-
Reaction: Primary or secondary alcohols could be oxidized to aldehydes or ketones, respectively, using an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalytic amount of the vanadium complex.
-
Proposed Advantage: The benzoate ligands might influence the steric and electronic environment around the vanadium center, potentially leading to altered selectivity compared to other vanadium catalysts.
Hypothetical Catalytic Cycle for Alcohol Oxidation:
Caption: Hypothetical catalytic cycle for alcohol oxidation.
Polymerization Reactions
Vanadocene dichloride is known to act as a catalyst for olefin polymerization.[6] It is plausible that bis(benzoato)bis(cyclopentadienyl)vanadium could also exhibit catalytic activity in such transformations.
Hypothetical Application: Ethylene Polymerization
-
Reaction: In the presence of a suitable co-catalyst (e.g., an organoaluminum compound), the vanadium complex could potentially catalyze the polymerization of ethylene to produce polyethylene.
-
Proposed Advantage: The nature of the carboxylate ligand could influence the properties of the resulting polymer, such as its molecular weight and polydispersity.
Summary of Potential Applications and Research Directions
The following table summarizes the hypothetical applications and suggests future research directions to validate the utility of bis(benzoato)bis(cyclopentadienyl)vanadium in organic synthesis.
| Potential Application Area | Specific Reaction Example | Key Parameters to Investigate |
| Oxidation Catalysis | Oxidation of benzyl alcohol to benzaldehyde | Catalyst loading, choice of oxidant, reaction temperature, solvent effects, substrate scope. |
| Epoxidation of alkenes | Selectivity (epoxide vs. diol), stereoselectivity with chiral substrates. | |
| Polymerization | Ethylene or propylene polymerization | Co-catalyst screening, effect on polymer properties (molecular weight, polydispersity). |
| C-C Bond Formation | Friedel-Crafts type reactions | Lewis acidity of the complex, substrate scope for aromatic and alkylating/acylating agents. |
Conclusion
Bis(benzoato)bis(cyclopentadienyl)vanadium and its analogues represent a class of vanadocene complexes for which synthetic methods are available. While their application in organic synthesis is not yet established, the known catalytic activity of other vanadium compounds suggests that they could be promising candidates for a range of transformations, particularly in oxidation and polymerization reactions. The protocols and potential applications outlined in this document are intended to serve as a foundation for further research and development in this area. Experimental validation of the proposed catalytic activities is a crucial next step to unlock the synthetic potential of these complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and structure of the Bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates - Open Chemistry - Volume 3, Issue 1 (2005) - PSJD - Yadda [psjd.icm.edu.pl]
- 3. Catalytic Applications of Vanadium: A Mechanistic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Vanadium, Niobium, and Tantalum Complexes in Organic and Inorganic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and future trends in selective oxidation catalysis: a critical review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pharmacy180.com [pharmacy180.com]
detailed experimental protocol for reactions with bis(benzoato)bis(cyclopentadienyl)vanadium
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Quantitative data for bis(benzoato)bis(cyclopentadienyl)vanadium and its precursors are summarized below. Data for the title compound are inferred from analogous compounds where direct experimental values are not available.
Table 1: Physicochemical and Spectroscopic Data of Vanadium Complexes
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Spectroscopic Data |
| Vanadocene Dichloride | Cp₂VCl₂ | 252.03 | Green crystalline solid | 250 (decomposes) | - |
| Sodium Benzoate | C₇H₅NaO₂ | 144.10 | White crystalline solid | >300 | - |
| Bis(benzoato)bis(cyclopentadienyl)vanadium | Cp₂V(O₂CPh)₂ | 423.36 | Expected to be a colored solid | Not reported | IR (cm⁻¹): Expected ν(C=O) ~1600-1700EPR: Expected g-values typical for V(IV) complexes |
Table 2: Expected EPR Spectroscopic Parameters for Bis(benzoato)bis(cyclopentadienyl)vanadium (based on analogues)
| Parameter | Value Range | Comments |
| g_iso | 1.97 - 1.99 | Typical for d¹ V(IV) complexes with axial symmetry. |
| A_iso(⁵¹V) | 70 - 90 G | Hyperfine coupling constant for the ⁵¹V nucleus (I = 7/2). |
Experimental Protocols
This section details the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium from the common starting material, vanadocene dichloride.
Protocol 1: Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium
This protocol is adapted from the synthesis of analogous vanadocene dicarboxylates.
Materials:
-
Vanadocene dichloride (Cp₂VCl₂)
-
Sodium benzoate (NaO₂CPh)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve vanadocene dichloride (1.0 mmol) in 50 mL of deionized water with vigorous stirring. This will form a blue solution.
-
Addition of Benzoate: In a separate beaker, prepare a solution of sodium benzoate (2.2 mmol) in 20 mL of deionized water.
-
Reaction: Slowly add the sodium benzoate solution to the stirred solution of vanadocene dichloride at room temperature. A color change and the formation of a precipitate are expected.
-
Reaction Time: Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete reaction.
-
Workup:
-
Extract the aqueous reaction mixture with three 50 mL portions of dichloromethane.
-
Combine the organic layers and wash with two 50 mL portions of deionized water to remove any unreacted sodium benzoate and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Isolation of Product: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as a dichloromethane/hexane mixture.
Expected Outcome:
The procedure is expected to yield bis(benzoato)bis(cyclopentadienyl)vanadium as a solid. The yield and specific physical properties should be determined upon synthesis.
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway for the preparation of bis(benzoato)bis(cyclopentadienyl)vanadium.
Caption: Synthetic workflow for bis(benzoato)bis(cyclopentadienyl)vanadium.
Conceptual Reactivity Pathway
While specific reactions of bis(benzoato)bis(cyclopentadienyl)vanadium are not well-documented, a potential reaction pathway involves the substitution of the benzoate ligands. This is a common reactivity pattern for related metallocene complexes.
Caption: Potential ligand substitution reactivity of the title compound.
Disclaimer: The experimental protocols and data provided are based on analogous compounds and established principles of organometallic chemistry. Researchers should exercise standard laboratory safety precautions and may need to optimize the described procedures for their specific experimental setup. Characterization of the final product is essential to confirm its identity and purity.
safe handling and storage procedures for bis(benzoato)bis(cyclopentadienyl)vanadium
Disclaimer: Specific safety data for bis(benzoato)bis(cyclopentadienyl)vanadium is limited. The following procedures are based on the known hazards of structurally similar compounds, such as bis(cyclopentadienyl)vanadium dichloride and other organometallic vanadium complexes. Researchers should handle this compound with caution and assume it possesses similar toxicological properties.
Chemical and Physical Properties
| Property | Data for Related Vanadium Compounds | Citation |
| Appearance | Dark green crystalline powder | [1] |
| Molecular Formula | C₁₀H₁₀Cl₂V (for Vanadocene dichloride) | [2] |
| Molecular Weight | 252.04 g/mol (for Vanadocene dichloride) | [3] |
| Solubility | Decomposes in water | [3] |
| Stability | Moisture sensitive | [2][4] |
| Melting Point | >482°F (Decomposes) (for Vanadocene dichloride) | [3] |
Hazard Identification and Safety Precautions
Bis(benzoato)bis(cyclopentadienyl)vanadium should be treated as a hazardous substance based on the toxicological profiles of analogous compounds.
Summary of Potential Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
-
Chronic Effects: The toxicological properties have not been fully investigated.[2][4] Symptoms of exposure to vanadium compounds can include a wide range of systemic effects.[3]
Personal Protective Equipment (PPE):
| PPE Type | Specification | Citation |
| Eye Protection | Chemical safety goggles or face shield (in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166). | [2] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Ensure gloves are suitable for the task and remove them with care to avoid skin contamination. | [2][4] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory. | [2][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | [1][2] |
Handling and Storage Protocols
3.1. Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Handle the product only in a closed system or with appropriate exhaust ventilation.[2][4]
-
Do not breathe dust, vapor, mist, or gas.[1]
-
Use and store under an inert atmosphere, such as nitrogen.[1][2]
3.2. Storage:
Experimental Workflow for Handling
The following diagram outlines the general workflow for safely handling bis(benzoato)bis(cyclopentadienyl)vanadium in a research setting.
Caption: General laboratory workflow for handling organometallic vanadium compounds.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol | Citation |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [1] |
| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1] |
| Ingestion | Get medical aid immediately. Wash mouth out with water. Do not induce vomiting. | [1][6] |
| Inhalation | Get medical aid immediately. Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. | [1] |
Spill and Leak Procedures:
-
Isolate the area: For solids, isolate the spill or leak area for at least 25 meters (75 feet) in all directions.[3]
-
Remove ignition sources. [3]
-
Ventilate the area.
-
Cleanup: Dampen the solid spill material with a suitable solvent like toluene, then transfer the dampened material to a suitable container for disposal. Use absorbent paper dampened with the solvent to pick up any remaining material.[3][7]
-
Decontaminate: Wash all contaminated surfaces with the solvent followed by washing with a soap and water solution.[3][7]
-
Disposal: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal. Dispose of contents/container to an approved waste disposal plant.[2][3]
The following decision tree illustrates the emergency response protocol.
Caption: Decision tree for emergency response to incidents involving the compound.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Do not allow the material to contaminate ground water systems or flush it into surface water or sanitary sewer systems.[2][4]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Bis(cyclopentadienyl)vanadium chloride | C10H10Cl2V-2 | CID 82917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. BIS(CYCLOPENTADIENYL)VANADIUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Assessing the Catalytic Activity of Bis(benzoato)bis(cyclopentadienyl)vanadium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the catalytic activity of bis(benzoato)bis(cyclopentadienyl)vanadium is limited in publicly available literature. The following application notes and protocols are based on the known catalytic activities of structurally related vanadocene compounds, particularly in the fields of olefin polymerization and oxidation reactions. These protocols should be considered as starting points for investigation and will require optimization.
Introduction
Bis(benzoato)bis(cyclopentadienyl)vanadium is an organometallic compound featuring a central vanadium atom coordinated to two cyclopentadienyl rings and two benzoate ligands. While specific catalytic applications for this complex are not extensively documented, its structural similarity to other vanadocene derivatives, such as vanadocene dichloride, suggests potential utility in various catalytic transformations. Vanadium complexes are known to be active catalysts in olefin polymerization and oxidation reactions.[1] This document outlines potential applications and provides detailed, albeit extrapolated, protocols for assessing the catalytic activity of bis(benzoato)bis(cyclopentadienyl)vanadium in these areas.
Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium
A plausible synthetic route to bis(benzoato)bis(cyclopentadienyl)vanadium involves the reaction of a suitable vanadocene precursor, such as vanadocene dichloride, with a benzoate salt.
Protocol: Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium
Materials:
-
Vanadocene dichloride (Cp₂VCl₂)
-
Sodium benzoate (NaO₂CPh)
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
-
Anhydrous, deoxygenated hexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filter cannula
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add vanadocene dichloride (1.0 eq) and sodium benzoate (2.2 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, deoxygenated THF to the flask to dissolve the reactants.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.
-
After the reaction is complete, remove the solvent in vacuo.
-
Extract the crude product with anhydrous, deoxygenated hexane to separate the desired product from the sodium chloride precipitate.
-
Filter the hexane solution via cannula filtration.
-
Remove the hexane in vacuo to yield the bis(benzoato)bis(cyclopentadienyl)vanadium product.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, elemental analysis).
Application Note 1: Olefin Polymerization
Vanadocene complexes, often in the presence of a co-catalyst, are known to catalyze the polymerization of olefins such as ethylene and propylene. The benzoate ligands in the target compound may influence the catalyst's activity, stability, and the properties of the resulting polymer.
Data Presentation: Hypothetical Ethylene Polymerization Data
The following table summarizes hypothetical data for ethylene polymerization catalyzed by bis(benzoato)bis(cyclopentadienyl)vanadium, illustrating the expected trends with variations in reaction conditions.
| Entry | Co-catalyst | Al/V Ratio | Temperature (°C) | Pressure (bar) | Activity (kg Polymer / (mol V · h)) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 1 | MAO | 100 | 25 | 1 | 50 | 150,000 | 2.5 |
| 2 | MAO | 200 | 25 | 1 | 120 | 180,000 | 2.3 |
| 3 | MAO | 200 | 50 | 1 | 95 | 165,000 | 2.4 |
| 4 | Et₂AlCl | 100 | 25 | 1 | 30 | 250,000 | 3.1 |
| 5 | Et₂AlCl | 200 | 25 | 1 | 75 | 280,000 | 2.9 |
MAO: Methylaluminoxane; Et₂AlCl: Diethylaluminum chloride
Experimental Protocol: Ethylene Polymerization
Materials:
-
Bis(benzoato)bis(cyclopentadienyl)vanadium
-
Co-catalyst solution (e.g., Methylaluminoxane (MAO) in toluene or Diethylaluminum chloride (Et₂AlCl) in hexane)
-
High-purity ethylene gas
-
Anhydrous, deoxygenated toluene
-
Schlenk flask or a high-pressure reactor
-
Gas inlet and outlet
-
Magnetic stirrer and stir bar
-
Thermostat bath
Procedure:
-
Under an inert atmosphere, charge the reactor with anhydrous, deoxygenated toluene.
-
Add the desired amount of the co-catalyst solution to the toluene and stir.
-
In a separate glovebox, prepare a stock solution of bis(benzoato)bis(cyclopentadienyl)vanadium in toluene.
-
Inject the catalyst solution into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain the reaction at the desired temperature using a thermostat bath and stir vigorously.
-
Monitor the ethylene uptake to follow the polymerization rate.
-
After the desired reaction time, vent the reactor and quench the polymerization by adding an acidic methanol solution.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Analyze the polymer for its molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).
Visualization: Olefin Polymerization Workflow
Caption: Workflow for ethylene polymerization.
Application Note 2: Catalytic Oxidation
Vanadium complexes are known to catalyze a variety of oxidation reactions, including the oxidation of alcohols and sulfides. The bis(benzoato)bis(cyclopentadienyl)vanadium complex could potentially act as a catalyst for such transformations, likely in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide.
Data Presentation: Hypothetical Oxidation of Thioanisole
The following table presents hypothetical data for the oxidation of thioanisole to methyl phenyl sulfoxide, catalyzed by bis(benzoato)bis(cyclopentadienyl)vanadium.
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Sulfoxide (%) |
| 1 | H₂O₂ | Methanol | 25 | 4 | 85 | 92 |
| 2 | H₂O₂ | Acetonitrile | 25 | 4 | 78 | 88 |
| 3 | TBHP | Methanol | 25 | 4 | 92 | 95 |
| 4 | TBHP | Acetonitrile | 25 | 4 | 88 | 91 |
| 5 | TBHP | Methanol | 50 | 2 | 95 | 90 |
H₂O₂: Hydrogen peroxide; TBHP: tert-Butyl hydroperoxide
Experimental Protocol: Oxidation of Thioanisole
Materials:
-
Bis(benzoato)bis(cyclopentadienyl)vanadium
-
Thioanisole
-
Oxidant (e.g., 30% aqueous hydrogen peroxide or tert-butyl hydroperoxide in decane)
-
Solvent (e.g., methanol, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermostat bath
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add thioanisole (1.0 eq), the solvent, and the internal standard.
-
Add bis(benzoato)bis(cyclopentadienyl)vanadium (e.g., 1 mol%).
-
Place the flask in a thermostat bath set to the desired temperature.
-
Add the oxidant (1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualization: Catalytic Oxidation Workflow
Caption: Workflow for catalytic oxidation.
Signaling Pathway / Catalytic Cycle
The precise catalytic cycle for olefin polymerization or oxidation involving bis(benzoato)bis(cyclopentadienyl)vanadium is not established. However, a generalized representation of a plausible catalytic cycle for polymerization, based on related metallocene catalysts, is provided below.
Caption: Proposed catalytic cycle for polymerization.
References
Application Notes: Bis(benzoato)bis(cyclopentadienyl)vanadium in Polymer Chemistry
Introduction
Bis(benzoato)bis(cyclopentadienyl)vanadium, with the chemical formula (C₅H₅)₂V(OOCC₆H₅)₂, is a metallocene compound of vanadium. While specific literature on its direct application in polymer chemistry is scarce, its structural similarity to other vanadocene derivatives, such as vanadocene dichloride, suggests its potential as a catalyst or precatalyst in olefin polymerization. Vanadium-based catalysts are known for their unique characteristics in producing polymers with specific properties, such as high molecular weight polyethylene and syndiotactic polypropylene.[1] This document provides an overview of the potential applications, general experimental protocols, and expected outcomes based on the behavior of analogous vanadium catalysts in polymer synthesis.
Principle of Application
In the context of Ziegler-Natta polymerization, bis(benzoato)bis(cyclopentadienyl)vanadium would likely function as a precatalyst that, upon activation with a cocatalyst (typically an organoaluminum compound), forms the active catalytic species for olefin polymerization. The cyclopentadienyl ligands stabilize the metal center, while the benzoate ligands would be replaced during the activation step to generate a vacant coordination site for the olefin monomer. The nature of the ligands and the oxidation state of the vanadium center in the active species play a crucial role in determining the catalytic activity and the properties of the resulting polymer.[2][3]
Potential Applications
-
Ethylene Polymerization: Vanadium catalysts are well-known for their ability to produce high molecular weight polyethylene.[1] Bis(benzoato)bis(cyclopentadienyl)vanadium, when activated, could potentially catalyze the polymerization of ethylene to yield linear polyethylene with a narrow molecular weight distribution.
-
Propylene Polymerization: Certain vanadium-based catalysts exhibit high selectivity for the production of syndiotactic polypropylene, a polymer with distinct physical properties compared to the more common isotactic polypropylene.[1] It is plausible that a catalytic system derived from bis(benzoato)bis(cyclopentadienyl)vanadium could also favor this stereospecific polymerization.
-
Copolymerization: Vanadium catalysts are also employed in the copolymerization of ethylene with α-olefins (e.g., propylene, 1-hexene) to produce ethylene propylene diene monomer (EPDM) rubbers and other copolymers.[1] The benzoate ligands might influence the catalyst's tolerance to different comonomers.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for olefin polymerization using vanadocene-type catalysts and have been adapted for the prospective use of bis(benzoato)bis(cyclopentadienyl)vanadium. These are not based on specific published results for this exact compound and should be considered as a starting point for experimental design.
Protocol 1: Ethylene Polymerization
Objective: To polymerize ethylene using a bis(benzoato)bis(cyclopentadienyl)vanadium-based catalyst system.
Materials:
-
Bis(benzoato)bis(cyclopentadienyl)vanadium (precatalyst)
-
Toluene (anhydrous, polymerization grade)
-
Methylaluminoxane (MAO) solution (cocatalyst) or other suitable organoaluminum compounds like triethylaluminum (TEA) or diethylaluminum chloride (DEAC).
-
Ethylene gas (polymerization grade)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet
-
Syringes and cannulas for transferring anhydrous solvents and reagents
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly dried and purged with high-purity nitrogen or argon to remove all traces of oxygen and moisture.
-
Solvent and Cocatalyst Addition: Anhydrous toluene is transferred to the reactor via cannula. The desired amount of the cocatalyst solution (e.g., MAO) is then injected into the reactor.
-
Catalyst Preparation and Injection: In a separate Schlenk flask under an inert atmosphere, a stock solution of bis(benzoato)bis(cyclopentadienyl)vanadium in anhydrous toluene is prepared. The desired volume of this precatalyst solution is then injected into the reactor.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 50-80°C). The reactor is then pressurized with ethylene to the desired pressure (e.g., 1-10 atm). The polymerization is allowed to proceed for a predetermined time, with continuous stirring.
-
Termination: The polymerization is terminated by venting the ethylene gas and injecting methanol into the reactor.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reactor contents into a larger volume of methanol containing a small amount of hydrochloric acid. The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven at 60°C to a constant weight.
Data Presentation
The following tables present hypothetical data for ethylene polymerization catalyzed by a vanadocene-based system, illustrating the expected influence of key reaction parameters.
Table 1: Effect of Cocatalyst on Ethylene Polymerization
| Entry | Precatalyst (μmol) | Cocatalyst | [Al]/[V] ratio | Activity (kg PE / (mol V · h)) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 5.0 | MAO | 1000 | 5,200 | 250 | 2.1 |
| 2 | 5.0 | TEA | 500 | 1,800 | 310 | 2.5 |
| 3 | 5.0 | DEAC | 500 | 3,500 | 280 | 2.3 |
Table 2: Effect of Polymerization Temperature on Ethylene Polymerization
| Entry | Precatalyst (μmol) | Cocatalyst | Temperature (°C) | Activity (kg PE / (mol V · h)) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 5.0 | MAO | 30 | 3,100 | 350 | 2.0 |
| 2 | 5.0 | MAO | 50 | 5,200 | 250 | 2.1 |
| 3 | 5.0 | MAO | 70 | 4,800 | 180 | 2.4 |
Visualizations
Diagram 1: Experimental Workflow for Ethylene Polymerization
Caption: Workflow for ethylene polymerization using a vanadocene precatalyst.
Diagram 2: Proposed Catalytic Cycle for Olefin Polymerization
References
Advanced Analytical Techniques for the Characterization of Bis(benzoato)bis(cyclopentadienyl)vanadium
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzoato)bis(cyclopentadienyl)vanadium, a member of the vanadocene family, is a paramagnetic organometallic complex with potential applications in catalysis and medicinal chemistry. Due to its paramagnetic nature, arising from the Vanadium(IV) center, its characterization requires a suite of advanced analytical techniques to fully elucidate its electronic and molecular structure. These application notes provide an overview of key analytical methods, detailed experimental protocols, and expected data for the comprehensive characterization of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Characterizing paramagnetic molecules like bis(benzoato)bis(cyclopentadienyl)vanadium by NMR spectroscopy presents unique challenges. The unpaired electron on the V(IV) center leads to significant line broadening and large chemical shift ranges, often rendering standard high-resolution NMR techniques ineffective for direct observation of the vanadium nucleus or protons in close proximity. However, specialized NMR techniques can provide valuable structural information.
Due to the paramagnetic nature of V(IV), direct high-resolution 51V NMR is generally not feasible.[1] The quadrupolar nature of the 51V nucleus, coupled with paramagnetic relaxation, results in extremely broad signals.[1]
Proton NMR (1H NMR) can be informative, although the signals of the cyclopentadienyl and benzoate protons will be significantly shifted and broadened compared to diamagnetic analogues. The interpretation of these spectra requires careful consideration of the paramagnetic influence. For related vanadocene carboxylate complexes, the cyclopentadienyl protons are often observed as broad signals.
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of bis(benzoato)bis(cyclopentadienyl)vanadium in a suitable deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the spectrum over a wide spectral width (e.g., -50 to 50 ppm) to ensure all paramagnetically shifted peaks are observed.
-
Employ a short relaxation delay (D1) and a large number of scans to improve the signal-to-noise ratio of the broad peaks.
-
-
Data Processing: Apply appropriate line broadening (e.g., exponential multiplication) to improve the appearance of the broad signals. Reference the spectrum to the residual solvent peak.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Application Note
EPR spectroscopy is a powerful and essential technique for studying paramagnetic species like V(IV) complexes. It directly probes the unpaired electron and its interaction with the 51V nucleus (I = 7/2, 99.8% abundance), providing detailed information about the electronic structure, coordination environment, and symmetry of the metal center.[2] The EPR spectrum of a V(IV) complex typically exhibits an eight-line hyperfine splitting pattern due to the coupling of the electron spin with the 51V nucleus.[2] Analysis of the g-tensor and hyperfine coupling constants (A-tensor) can elucidate the nature of the ligands coordinated to the vanadium center.[2]
Experimental Protocol: X-band EPR Spectroscopy
-
Sample Preparation: Prepare a dilute solution (typically 1 mM) of bis(benzoato)bis(cyclopentadienyl)vanadium in a suitable solvent (e.g., toluene, CH2Cl2) that forms a good glass upon freezing.
-
Instrument Setup:
-
Use an X-band EPR spectrometer.
-
Record spectra at both room temperature (for isotropic measurements) and low temperature (typically 77 K, liquid nitrogen) for anisotropic measurements.
-
Typical instrument parameters: microwave frequency ~9.5 GHz, microwave power ~1-10 mW, modulation frequency 100 kHz, modulation amplitude ~1-5 G.
-
-
Data Analysis: Simulate the experimental spectra using appropriate software to extract the isotropic and anisotropic g-values and hyperfine coupling constants (Aiso, Ax, Ay, Az).
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a crucial tool for determining the molecular weight and confirming the composition of bis(benzoato)bis(cyclopentadienyl)vanadium. Soft ionization techniques like Electrospray Ionization (ESI) are preferred for organometallic complexes to minimize fragmentation and observe the molecular ion.[3][4][5] The isotopic pattern of vanadium can aid in the identification of vanadium-containing fragments. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways, providing insights into the bonding and stability of the complex.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the complex in a solvent compatible with ESI, such as methanol or acetonitrile. The addition of a small amount of a coordinating solvent may be necessary to aid ionization.
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion and minimize in-source fragmentation.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
-
Data Analysis: Identify the molecular ion peak and compare its m/z value and isotopic pattern with the theoretical values. For MS/MS experiments, select the molecular ion as the precursor and analyze the resulting fragment ions.
X-ray Crystallography
Application Note
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of bis(benzoato)bis(cyclopentadienyl)vanadium in the solid state. For related bis(carboxylato)vanadocene(IV) complexes, a pseudo-tetrahedral geometry around the vanadium atom is expected, with the centroids of the two cyclopentadienyl rings and the oxygen atoms of the benzoate ligands occupying the coordination sites.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the complex.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
-
Electrochemical Analysis
Application Note
Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of bis(benzoato)bis(cyclopentadienyl)vanadium. These studies can determine the oxidation and reduction potentials of the V(IV)/V(III) and V(IV)/V(V) couples, providing insights into the electronic effects of the benzoate ligands and the stability of the different oxidation states.
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation: Prepare a solution of the complex (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Instrument Setup:
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes prior to the experiment.
-
Record the voltammogram by scanning the potential over a range that encompasses the expected redox events.
-
-
Data Analysis: Determine the half-wave potentials (E1/2) for reversible or quasi-reversible processes. The peak separation (ΔEp) can provide information about the reversibility of the electron transfer.
Thermal Analysis
Application Note
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and decomposition behavior of bis(benzoato)bis(cyclopentadienyl)vanadium. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures and the nature of the decomposition products. DSC measures the heat flow to or from a sample as a function of temperature, revealing phase transitions and thermal events like melting and decomposition.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) in a TGA pan.
-
Instrument Setup:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis: Determine the onset and completion temperatures of decomposition steps from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Quantitative Data Summary
Data presented below is based on analogous bis(methyl-cyclopentadienyl)vanadium(IV) carboxylate complexes and should be considered as representative values. Specific data for the bis(benzoato) derivative may vary.[2]
| Analytical Technique | Parameter | Representative Value/Observation |
| 1H NMR | Chemical Shift (Cp-H) | Broad signals, significantly shifted from diamagnetic region |
| Chemical Shift (Benzoate-H) | Broad signals, paramagnetically shifted | |
| EPR (frozen solution) | gx | ~1.98-1.99 |
| gy | ~1.95-1.96 | |
| Ax (51V) | ~85-90 G | |
| Ay (51V) | ~110-135 G | |
| Mass Spectrometry | Molecular Ion | [M]+ or [M+H]+ should be observable with ESI |
| X-ray Crystallography | Coordination Geometry | Pseudo-tetrahedral around Vanadium(IV) |
| V-O Bond Length | ~1.9 - 2.1 Å | |
| V-Cp(centroid) Distance | ~2.0 - 2.2 Å | |
| Cyclic Voltammetry | V(IV)/V(III) Reduction | Expected to be a quasi-reversible process |
| Thermal Analysis (TGA) | Decomposition | Multi-step decomposition is likely |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of bis(benzoato)bis(cyclopentadienyl)vanadium.
Caption: Relationship between analytical techniques and the information derived for the characterization of the target compound.
References
Application Notes and Protocols: Vanadium-Based Catalysts as Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium complexes have emerged as versatile catalysts for various polymerization reactions, offering unique control over polymer architecture and properties. While direct data on bis(benzoato)bis(cyclopentadienyl)vanadium as a polymerization initiator is not extensively available in the reviewed literature, this document provides a comprehensive overview of the application of vanadium-based catalysts, with a particular focus on well-documented bis(imino)pyridine vanadium complexes in controlled radical polymerization. These notes are intended to serve as a practical guide for researchers interested in leveraging vanadium catalysis for the synthesis of novel polymers.
The primary mechanism discussed is Organometallic Mediated Radical Polymerization (OMRP), a powerful technique for controlling the polymerization of challenging monomers like vinyl acetate. In this process, a vanadium complex reversibly traps the propagating polymer chain, minimizing termination reactions and allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDI).[1]
Data Presentation
The following table summarizes typical quantitative data for the polymerization of vinyl acetate (VAc) using a bis(imino)pyridine vanadium(III) trichloride complex ([BIMPY]VCl₃) as the catalyst and azobisisobutyronitrile (AIBN) as the radical initiator.[1]
| Parameter | Value | Reference |
| Catalyst | [BIMPY]VCl₃ | [1] |
| Initiator | AIBN | [1] |
| Monomer | Vinyl Acetate (VAc) | [1] |
| Typical Molar Ratio | [Catalyst]:[AIBN]:[VAc] = 1:0.6:100 | |
| Reaction Temperature | 120 °C | [1] |
| Theoretical Molecular Weight (Mn,th) | Mn,th = ([M]₀/[I]₀) x MW_monomer x % conversion + MW_initiator | [1] |
| Polydispersity Index (PDI) | Typically between 1.1 and 1.5 | [1] |
Experimental Protocols
The following protocols are generalized from literature on the use of bis(imino)pyridine vanadium complexes for the controlled radical polymerization of vinyl acetate.[1] Researchers should adapt these protocols based on their specific vanadium complex and monomer.
Protocol 1: General Procedure for Controlled Radical Polymerization of Vinyl Acetate
-
Preparation of Reactants:
-
The vanadium catalyst, for example, bis(imino)pyridine vanadium(III) trichloride ([BIMPY]VCl₃), should be handled under an inert atmosphere (e.g., in a glovebox) due to its sensitivity to oxygen and moisture.
-
The monomer (vinyl acetate) should be purified to remove inhibitors, typically by passing through a column of basic alumina.
-
The radical initiator, AIBN, should be recrystallized before use.
-
-
Reaction Setup:
-
In a Schlenk flask or a thick-walled glass ampoule equipped with a magnetic stir bar, add the vanadium catalyst and AIBN under an inert atmosphere.
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Add the purified vinyl acetate to the flask via syringe.
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The typical molar ratio of [BIMPY]VCl₃:AIBN:VAc is 1:0.6:100.
-
-
Polymerization:
-
Seal the reaction vessel and immerse it in a preheated oil bath at 120 °C.[1]
-
Stir the reaction mixture for the desired time. The polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
-
Termination and Polymer Isolation:
-
To stop the polymerization, cool the reaction mixture to room temperature.
-
The resulting polymer is typically colored due to the presence of the vanadium end-group.
-
The polymer can be purified by precipitation in a non-solvent such as hexanes or methanol, followed by filtration and drying under vacuum.
-
Protocol 2: Removal of Vanadium End-Groups
For many applications, removal of the colored vanadium end-group is desirable.
-
Thiolysis:
-
Dissolve the vanadium-capped polymer in a suitable solvent (e.g., methanol) under an inert atmosphere.
-
Add an excess of a thiol, such as 1-propanethiol.[1]
-
Heat the solution at 50 °C for 24 hours.[1]
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Precipitate the polymer in a non-solvent (e.g., hexanes), filter, and dry under vacuum to obtain a proton-terminated, colorless polymer.[1]
-
-
Methanolysis for Poly(vinyl alcohol):
-
The vanadium-capped poly(vinyl acetate) can be converted to poly(vinyl alcohol) through base-catalyzed methanolysis, which also removes the vanadium end-cap.
-
Visualizations
Experimental Workflow for Vanadium-Catalyzed Polymerization
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of bis(benzoato)bis(cyclopentadienyl)vanadium.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium, particularly when adapting protocols from related vanadocene carboxylate syntheses.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. Poor quality of starting materials: The vanadocene dichloride (Cp₂VCl₂) may have degraded due to moisture or air exposure. The benzoate source (e.g., sodium benzoate) may be impure. Incorrect stoichiometry: An improper ratio of reactants can lead to low conversion. | Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using thin-layer chromatography (TLC) if applicable. Use high-purity starting materials: Ensure Cp₂VCl₂ is handled under an inert atmosphere (e.g., nitrogen or argon) and that the benzoate salt is dry and of high purity. Verify stoichiometry: Accurately weigh all reactants and ensure the correct molar ratios are used. A slight excess of the benzoate salt may be beneficial. |
| Product is an Unexpected Color (e.g., brown or black instead of the expected color) | Oxidation of the vanadium center: Vanadium(IV) complexes can be sensitive to air and may oxidize to vanadium(V), which often results in a color change. Presence of impurities: Impurities from starting materials or side reactions can affect the product's color. | Maintain an inert atmosphere: Perform the reaction and subsequent work-up under a nitrogen or argon atmosphere to prevent oxidation. Use degassed solvents: Deoxygenate all solvents before use by sparging with an inert gas or by freeze-pump-thaw cycles. Purify the product: Recrystallization or column chromatography can help remove colored impurities. |
| Contamination of the Final Product with Starting Material (Cp₂VCl₂) | Incomplete reaction: As mentioned above, the reaction may not have reached completion. Ineffective purification: The purification method may not be suitable for separating the product from the starting material. | Drive the reaction to completion: See the suggestions for optimizing reaction conditions above. Improve purification: If the product and starting material have different solubilities, try recrystallization from a different solvent system. Column chromatography with an appropriate stationary and mobile phase can also be effective. |
| Formation of an Insoluble Precipitate During the Reaction | Low solubility of reactants or products: The chosen solvent may not be appropriate for the reaction, leading to the precipitation of reactants or the product. Formation of insoluble byproducts: Side reactions could be generating insoluble materials. | Choose an appropriate solvent: Ensure that all reactants have reasonable solubility in the chosen solvent at the reaction temperature. A solvent mixture might be necessary. Filter the reaction mixture: If an insoluble byproduct is formed, it may be possible to remove it by hot filtration of the reaction mixture. |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent: This can make precipitation or crystallization challenging. Product is an oil: The product may not crystallize easily and instead form an oil. | Change the solvent for work-up: After the reaction is complete, remove the reaction solvent under reduced pressure and redissolve the residue in a solvent in which the product is less soluble to induce precipitation. Induce crystallization: If the product is an oil, try adding a small seed crystal, scratching the inside of the flask with a glass rod, or cooling the solution to a lower temperature. Trituration with a non-polar solvent can sometimes induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing bis(benzoato)bis(cyclopentadienyl)vanadium?
A1: A common method involves the reaction of vanadocene dichloride (Cp₂VCl₂) with a benzoate salt, such as sodium benzoate, in a suitable solvent. The chloride ligands on the vanadium center are substituted by the benzoate ligands. Based on procedures for analogous compounds, an aqueous solution can be used for this reaction.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: While direct monitoring of paramagnetic vanadium complexes by NMR is not feasible, you can monitor the reaction by observing the color change of the solution. Additionally, thin-layer chromatography (TLC) can be used to track the disappearance of the starting materials, provided they are UV-active or can be visualized with a suitable stain.
Q3: What are the key parameters to control for optimizing the yield?
A3: The key parameters to control are:
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Purity of reactants: Use high-purity, dry starting materials.
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Stoichiometry: A 1:2 molar ratio of Cp₂VCl₂ to the benzoate salt is theoretically required. A slight excess of the benzoate may improve the yield.
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Reaction temperature and time: These should be optimized to ensure the reaction goes to completion without causing decomposition of the product.
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Solvent: The solvent should be chosen to ensure adequate solubility of the reactants and to facilitate product isolation.
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Atmosphere: The reaction should be carried out under an inert atmosphere to prevent oxidation of the vanadium center.
Q4: What are the expected spectroscopic signatures for bis(benzoato)bis(cyclopentadienyl)vanadium?
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Infrared (IR) Spectroscopy: Look for characteristic bands for the cyclopentadienyl rings and the carboxylate groups. The position of the carboxylate stretching frequencies can indicate whether the benzoate ligands are monodentate or bidentate.[1][2]
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Electron Paramagnetic Resonance (EPR) Spectroscopy: As a V(IV) d¹ complex, the product is paramagnetic and should give a characteristic EPR spectrum.[1][2]
Q5: How should I store the final product?
A5: Bis(benzoato)bis(cyclopentadienyl)vanadium should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.
Experimental Protocols
The following is a generalized experimental protocol adapted from the synthesis of analogous vanadocene carboxylates.[1][2] Researchers should optimize this procedure for their specific needs.
Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium
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Reactant Preparation:
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In a round-bottom flask, dissolve sodium benzoate (2.2 mmol, 2.2 equivalents) in 50 mL of deionized water.
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In a separate flask, prepare a solution of vanadocene dichloride (Cp₂VCl₂) (1.0 mmol, 1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, THF). Note: Cp₂VCl₂ is air and moisture sensitive and should be handled under an inert atmosphere.
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Reaction:
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Slowly add the Cp₂VCl₂ solution to the aqueous solution of sodium benzoate with vigorous stirring at room temperature.
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The reaction mixture is typically stirred for several hours (e.g., 2-4 hours) at room temperature or with gentle heating to drive the reaction to completion. The progress can be monitored by a color change.
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Product Isolation and Purification:
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Upon completion of the reaction, the product may precipitate from the solution. If so, it can be collected by filtration.
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If the product remains in solution, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., dichloromethane/hexane). The solid product should be washed with a non-polar solvent to remove any unreacted starting materials and dried in vacuo.
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Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various bis(carboxylato)bis(1-methylcyclopentadienyl)vanadium(IV) complexes, which can serve as a benchmark for the synthesis of the title compound.[1][2]
| Carboxylate Ligand | R in (C₅H₄CH₃)₂V(OOCR)₂ | Yield (%) |
| Formate | H | Not reported |
| Trichloroacetate | CCl₃ | Not reported |
| Trifluoroacetate | CF₃ | 55.8 |
| Benzoate | C₆H₅ | Not reported |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium.
References
Technical Support Center: Purification of Bis(benzoato)bis(cyclopentadienyl)vanadium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(benzoato)bis(cyclopentadienyl)vanadium and related vanadocene dicarboxylate complexes. The information provided is based on established principles of organometallic chemistry and available data on similar compounds.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of bis(benzoato)bis(cyclopentadienyl)vanadium. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Crystalline Product | - Inappropriate solvent for recrystallization. - Product is too soluble in the chosen solvent. - Insufficient concentration of the product in solution. | - Perform small-scale solvent screening to identify a solvent in which the compound is soluble when hot and sparingly soluble when cold. Dichloromethane (CH₂Cl₂) has been used for related compounds[1]. - If the product is too soluble, consider a co-solvent system. Add a non-polar solvent (e.g., hexane, pentane) dropwise to the solution of the compound in a more polar solvent (like CH₂Cl₂) until turbidity is observed, then heat to redissolve and cool slowly. - Concentrate the solution by carefully removing the solvent under reduced pressure before cooling. |
| Oily Product Instead of Crystals | - Presence of impurities. - Cooling the solution too quickly. | - Attempt to purify the crude product by column chromatography under an inert atmosphere before recrystallization. - Allow the recrystallization solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. Avoid rapid cooling in a dry ice/acetone bath. |
| Product Decomposition (Color Change) | - Exposure to air (oxidation). - Exposure to moisture (hydrolysis). - Thermal instability. | - All purification steps (recrystallization, filtration, drying) must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. - Use anhydrous solvents. - Avoid excessive heating during dissolution for recrystallization. Use the minimum temperature required to dissolve the compound. Studies on related vanadocene complexes indicate they can undergo thermal decomposition[2]. |
| Persistent Impurities in the Final Product | - Co-crystallization of impurities with the product. - Incomplete reaction or presence of starting materials. | - Repeat the recrystallization process multiple times. - If recrystallization is ineffective, consider purification by column chromatography on silica gel or alumina that has been deactivated with a small amount of water and then dried under vacuum, all performed under an inert atmosphere. |
| Difficulty in Handling the Purified Solid | - The compound is a fine powder that is difficult to filter. - Static charge on the solid. | - Use a filter cannula (filter stick) for filtration of small quantities under an inert atmosphere. - For larger quantities, use a Schlenk filter funnel. - Use an anti-static gun or ionizer inside the glovebox to dissipate static charge. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying bis(benzoato)bis(cyclopentadienyl)vanadium?
The main challenge is the compound's sensitivity to air and moisture. Vanadium(IV) complexes are susceptible to oxidation, and the carboxylate ligands can be prone to hydrolysis. Therefore, all purification procedures must be carried out under strictly inert and anhydrous conditions.
Q2: What is a recommended method for the purification of bis(benzoato)bis(cyclopentadienyl)vanadium?
Recrystallization is a common method for purifying solid organometallic compounds. For complexes similar to bis(benzoato)bis(cyclopentadienyl)vanadium, such as bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates, recrystallization from dichloromethane (CH₂Cl₂) has been reported to yield pure product[1]. The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
Q3: My compound appears to be decomposing during purification, indicated by a color change. What should I do?
Decomposition is likely due to exposure to air, moisture, or excessive heat. Ensure that your entire experimental setup is under a high-purity inert atmosphere (argon or nitrogen). Use properly dried, deoxygenated solvents. When dissolving the compound for recrystallization, use the lowest temperature necessary. The thermal and photo-decomposition of biscyclopentadienyl complexes of vanadium have been documented, highlighting their sensitivity[2].
Q4: What are the likely impurities in a synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium?
Common impurities may include unreacted starting materials such as vanadocene dichloride ((C₅H₅)₂VCl₂), the benzoic acid salt used, and potential side-products from ligand exchange or decomposition. If the synthesis involves a salt metathesis reaction, residual inorganic salts may also be present.
Q5: Can I use column chromatography to purify this compound?
Yes, column chromatography can be used, but it must be adapted for air-sensitive compounds. This typically involves using a sealed column that can be operated under a positive pressure of inert gas. The stationary phase (e.g., silica gel or alumina) should be thoroughly dried and deactivated to prevent decomposition of the compound on the column.
Q6: How can I assess the purity of my final product?
The purity of bis(benzoato)bis(cyclopentadienyl)vanadium can be assessed using several analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and identify organic impurities.
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Elemental Analysis: Provides the elemental composition (C, H, N) of the compound.
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Mass Spectrometry: Can be used to determine the molecular weight of the compound.
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EPR Spectroscopy: As a paramagnetic V(IV) compound, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterization and purity assessment[1].
Experimental Protocols
General Inert Atmosphere Technique: Schlenk Line Operation
This workflow outlines the basic steps for performing manipulations of air-sensitive compounds using a Schlenk line.
Purification by Recrystallization under Inert Atmosphere
This diagram illustrates the logical steps for recrystallizing an air-sensitive compound like bis(benzoato)bis(cyclopentadienyl)vanadium.
References
addressing stability issues of bis(benzoato)bis(cyclopentadienyl)vanadium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with bis(benzoato)bis(cyclopentadienyl)vanadium. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My sample of bis(benzoato)bis(cyclopentadienyl)vanadium has changed color. What does this indicate?
A change in color, typically from its expected appearance to a brown or black hue, often signifies decomposition. Organometallic complexes of vanadium(IV) are known to be strongly colored, and any deviation may suggest a change in the oxidation state or coordination sphere of the vanadium center due to degradation.[1]
Q2: What are the primary factors that affect the stability of this compound?
Bis(benzoato)bis(cyclopentadienyl)vanadium is sensitive to several environmental factors. The primary contributors to its degradation are:
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Air (Oxygen): Like many organovanadium compounds, it is susceptible to oxidation.[1]
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Moisture: The compound is moisture-sensitive, and hydrolysis can lead to decomposition.[1]
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Light: Photodecomposition can be a concern for bis(cyclopentadienyl) complexes.
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Elevated Temperatures: Thermal decomposition can occur, especially at temperatures above ambient.
Q3: What are the recommended storage conditions for bis(benzoato)bis(cyclopentadienyl)vanadium?
To ensure maximum stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] It is also advisable to store it at refrigerated temperatures (2-8 °C) and protected from light.
Q4: Which solvents are suitable for dissolving bis(benzoato)bis(cyclopentadienyl)vanadium?
While specific solubility data is limited, analogous compounds are often soluble in chlorinated solvents like dichloromethane or in polar aprotic aprotic solvents like tetrahydrofuran (THF). However, the stability in solution can be limited. It is recommended to prepare solutions fresh before use and to use dry, deoxygenated solvents.
Q5: Is bis(benzoato)bis(cyclopentadienyl)vanadium toxic?
Vanadium compounds, in general, can be toxic. Inhalation, ingestion, or skin contact may be harmful. It is recommended to handle this compound in a well-ventilated area or fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms:
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Poor reproducibility of results between experiments.
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Loss of activity of the compound in biological or chemical assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure the compound has been stored correctly under an inert atmosphere and at low temperatures. If the sample is old or has been handled improperly, consider using a fresh batch. |
| Solution Instability | Prepare solutions immediately before use. Use anhydrous, deoxygenated solvents. For a related compound, slow decomposition was observed in solution at 20°C. |
| Contaminated Solvents | Use high-purity, dry solvents from a reliable source. Traces of water or oxygen can accelerate decomposition. |
Issue 2: Color Change or Precipitation in Solution
Symptoms:
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The solution changes color over a short period.
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A precipitate forms in a previously clear solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction with Solvent | The solvent may not be inert. Test the stability of the compound in different anhydrous, deoxygenated solvents to find the most suitable one. |
| Photodecomposition | Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. |
| Thermal Decomposition | Maintain the solution at a low temperature (e.g., on an ice bath) if the experiment allows. A related compound was found to be thermally unstable in solution above -30°C. |
Quantitative Stability Data for Analogous Compounds
| Compound | Condition | Observation |
| Bis(η⁵-cyclopentadienyl)bis-[tris(trifluoromethyl)germyl]vanadium(IV) | Solid, in vacuum | Thermal decomposition observed at 97-160°C. |
| Bis(η⁵-cyclopentadienyl)bis-[tris(trifluoromethyl)germyl]vanadium(IV) | In solution | Slowly decomposes at 20°C. |
| [(η-C₅(CH₃)₅)₂VBr(NO)][(η-C₅(CH₃)₅)VBr₂(NO)] | In solution | Thermally unstable above -30°C. |
Experimental Protocols
Protocol 1: General Handling of Bis(benzoato)bis(cyclopentadienyl)vanadium
This protocol outlines the best practices for handling the solid compound to minimize degradation.
Workflow Diagram:
Caption: Workflow for handling solid bis(benzoato)bis(cyclopentadienyl)vanadium.
Methodology:
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Preparation: Before handling the compound, ensure that all glassware is dry and that any necessary solvents are anhydrous and deoxygenated.
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Inert Atmosphere: All manipulations of the solid compound should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
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Weighing: Weigh the desired amount of the compound in a tared vial within the inert atmosphere.
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Dissolution: If a solution is required, add the anhydrous, deoxygenated solvent to the vial containing the solid and stir until dissolved.
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Use: Use the freshly prepared solution immediately to prevent degradation.
Protocol 2: Monitoring Solution Stability using UV-Vis Spectroscopy
This protocol describes a method to assess the stability of a solution of bis(benzoato)bis(cyclopentadienyl)vanadium over time.
Workflow Diagram:
Caption: Workflow for monitoring solution stability with UV-Vis spectroscopy.
Methodology:
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Solution Preparation: Prepare a solution of known concentration of bis(benzoato)bis(cyclopentadienyl)vanadium in a suitable anhydrous, deoxygenated solvent in a quartz cuvette under an inert atmosphere.
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Initial Measurement: Immediately record the UV-Vis spectrum of the solution. This will serve as the baseline (t=0).
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Incubation: Store the cuvette under the desired experimental conditions (e.g., at a specific temperature, in the dark or under controlled illumination).
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Time-course Measurements: At regular intervals, record the UV-Vis spectrum of the solution.
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Data Analysis: Monitor for changes in the absorption spectrum, such as a decrease in the intensity of characteristic peaks, which would indicate degradation of the compound. The rate of degradation can be quantified by plotting the change in absorbance over time.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving bis(benzoato)bis(cyclopentadienyl)vanadium are not well-documented, the following diagram illustrates the logical relationship between factors affecting its stability and the potential outcomes.
Caption: Logical relationship of factors leading to compound degradation.
References
troubleshooting common problems in bis(benzoato)bis(cyclopentadienyl)vanadium reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(benzoato)bis(cyclopentadienyl)vanadium and related reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium?
The most common and commercially available starting material is vanadocene dichloride (Cp₂VCl₂). Substituted vanadocene dichlorides, such as 1,1'-dimethylvanadocene dichloride ((MeCp)₂VCl₂), are also frequently used precursors.
Q2: What are the typical methods for introducing the benzoate ligands?
There are three primary methods:
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Reaction with Benzoic Acid: This involves the direct reaction of vanadocene dichloride with benzoic acid, often in an aqueous solution or a solvent mixture that can facilitate the removal of HCl.
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Reaction with a Benzoate Salt: Using a salt of benzoic acid, such as sodium benzoate or silver benzoate, is a common strategy. The choice of salt can influence the reaction conditions and byproducts. For instance, using silver benzoate in an organic solvent leads to the precipitation of silver chloride, which can drive the reaction to completion.
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Reaction with Dimethylvanadocene: Although less common for this specific synthesis, dimethylvanadocene can react with carboxylic acids to yield the corresponding dicarboxylates.
Q3: My reaction is not proceeding to completion. What are some possible reasons?
Several factors could be at play:
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Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the appropriate temperature. Some preparations require several hours or gentle heating.
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Poor quality reagents: The vanadocene dichloride starting material can degrade if not stored under an inert atmosphere. Benzoic acid or its salts should be dry.
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Solvent issues: The chosen solvent may not be suitable for the reaction. For reactions with benzoate salts, ensure the salt has sufficient solubility. For reactions with benzoic acid, a solvent that allows for the removal of HCl is beneficial.
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Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of the benzoate source is often employed.
Q4: The color of my reaction mixture is not what I expected. What could this indicate?
The expected color of bis(benzoato)bis(cyclopentadienyl)vanadium compounds is typically green or brown. Deviations from this could indicate:
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Oxidation: Vanadium(IV) complexes can be sensitive to air. A change in color might suggest oxidation to Vanadium(V) species, which are often yellow or orange.
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Decomposition: The presence of water or other nucleophiles can lead to the hydrolysis of the starting material or product, potentially forming oxo-bridged vanadium species, which can have different colors.
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Presence of unreacted starting material: Vanadocene dichloride is typically a green solid. If the reaction has not gone to completion, the color of the mixture will be influenced by the remaining starting material.
Q5: How can I confirm the identity and purity of my product?
Several analytical techniques can be used:
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Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching frequencies of the coordinated benzoate ligand.
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Electron Paramagnetic Resonance (EPR) Spectroscopy: As a Vanadium(IV) d¹ complex, the product is paramagnetic and will give a characteristic EPR spectrum.
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Elemental Analysis: This will provide the elemental composition of your compound.
Due to the paramagnetic nature of the compound, Nuclear Magnetic Resonance (NMR) spectroscopy is generally not suitable for routine characterization.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Degraded Starting Material | Vanadocene dichloride is sensitive to air and moisture. Ensure it has been stored under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen). Consider purifying the starting material if its quality is uncertain. |
| Incomplete Reaction | - Extend the reaction time. - If applicable, gently heat the reaction mixture. - Ensure efficient stirring to promote reactant interaction. - Consider using a more reactive benzoate source, such as silver benzoate, to drive the reaction forward through the precipitation of AgCl. |
| Hydrolysis | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. If the reaction is performed in an aqueous medium, carefully control the pH. |
| Sub-optimal Stoichiometry | Use a slight excess (e.g., 2.1 - 2.5 equivalents) of the benzoate source to ensure complete conversion of the vanadocene dichloride. |
Problem 2: Product is an Oily or Intractable Solid
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | - Wash the crude product with a non-polar solvent (e.g., hexane) to remove organic impurities. - Attempt recrystallization from a suitable solvent or solvent mixture (e.g., CH₂Cl₂/hexane, methanol). |
| Formation of Oligomeric Species | This can occur due to side reactions. Purification by column chromatography on silica gel or alumina under an inert atmosphere may be effective, though care must be taken to avoid decomposition on the stationary phase. |
| Residual Solvent | Dry the product thoroughly under high vacuum for an extended period. Gentle heating during drying may help, but monitor for decomposition. |
Problem 3: Product Decomposes During Workup or Purification
| Potential Cause | Troubleshooting Step |
| Sensitivity to Air/Moisture | Perform all workup and purification steps under an inert atmosphere. Use de-gassed solvents. |
| Thermal Instability | Avoid excessive heating during solvent removal or recrystallization. Use rotary evaporation at low temperatures and dry under vacuum at room temperature. |
| Decomposition on Chromatography Media | If using column chromatography, consider using a less acidic stationary phase (e.g., neutral alumina). Work quickly and keep the column cool. |
Experimental Protocols
Method 1: Reaction of 1,1'-Dimethylvanadocene Dichloride with Benzoic Acid in Aqueous Solution
This protocol is adapted from the synthesis of related carboxylato complexes.[1][2]
Reactants and Stoichiometry:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| (MeCp)₂VCl₂ | 281.12 | 1.0 | 281 mg |
| Benzoic Acid | 122.12 | 2.2 | 269 mg |
| Water | 18.02 | - | 50 mL |
Procedure:
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Suspend 1,1'-dimethylvanadocene dichloride in 50 mL of water.
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Add 2.2 equivalents of benzoic acid to the suspension.
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Stir the mixture vigorously at room temperature for 24 hours.
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The color of the suspension should change, indicating product formation.
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Filter the resulting solid product.
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Wash the solid with water to remove any unreacted benzoic acid and other water-soluble byproducts.
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Dry the product under vacuum.
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Recrystallize the crude product from a suitable solvent such as methanol or dichloromethane.
Expected Yield: Yields for analogous carboxylato complexes prepared by this method range from 40-60%.
Method 2: Reaction of Vanadocene Dichloride with Silver Benzoate (General Procedure)
This is a general method for the synthesis of metallocene carboxylates.[3]
Reactants and Stoichiometry:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Cp₂VCl₂ | 252.01 | 1.0 | 252 mg |
| Silver Benzoate | 228.98 | 2.1 | 481 mg |
| Dichloromethane (anhydrous) | - | - | 30 mL |
Procedure:
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In a flask under an inert atmosphere, dissolve vanadocene dichloride in 20 mL of anhydrous dichloromethane.
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In a separate flask, suspend silver benzoate in 10 mL of anhydrous dichloromethane.
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Slowly add the silver benzoate suspension to the vanadocene dichloride solution at room temperature with stirring.
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Protect the reaction mixture from light, as silver salts can be light-sensitive.
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A precipitate of silver chloride (AgCl) should form.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC) if possible.
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Once the reaction is complete, filter the mixture to remove the AgCl precipitate.
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Wash the precipitate with a small amount of dichloromethane.
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Combine the filtrates and remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization.
Data Presentation
Table 1: Indicative Yields for Vanadocene Carboxylate Syntheses
| Starting Material | Carboxylate Source | Solvent | Yield (%) | Reference |
| (MeCp)₂VCl₂ | Benzoic Acid | Water | ~48% (for malonate) | [1] |
| Cp₂TiCl₂ | Sodium Benzoate | Benzene | >15% | [3] |
| Cp₂TiCl₂ | Silver Benzoate | Dichloromethane | High (quantitative conversion) | [3] |
Note: Yields are highly dependent on reaction conditions and purification methods. Data for the titanium analogues are included for comparison of synthetic strategies.
Visualizations
Caption: General experimental workflow for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium.
Caption: Troubleshooting logic for addressing low product yield in the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and structure of the Bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates - Open Chemistry - Volume 3, Issue 1 (2005) - PSJD - Yadda [psjd.icm.edu.pl]
- 3. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
strategies for improving the catalytic efficiency of bis(benzoato)bis(cyclopentadienyl)vanadium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(benzoato)bis(cyclopentadienyl)vanadium.
Frequently Asked Questions (FAQs)
1. What is the general structure and appearance of bis(benzoato)bis(cyclopentadienyl)vanadium?
Bis(benzoato)bis(cyclopentadienyl)vanadium(IV) is a coordination complex with a central vanadium atom. It is characterized by two cyclopentadienyl (Cp) rings and two benzoate ligands. The molecule adopts a bent metallocene structure, with the Cp rings in a staggered orientation and the benzoate ligands coordinated to the vanadium center.
2. What are the key physical properties of bis(benzoato)bis(cyclopentadienyl)vanadium?
The following table summarizes the known physical properties of bis(benzoato)bis(cyclopentadienyl)vanadium and a related methyl-substituted analog.
| Property | Bis(benzoato)bis(cyclopentadienyl)vanadium | Bis(benzoato)bis(methyl-cyclopentadienyl)vanadium |
| CAS Number | 11106-02-8 | Not available |
| Molecular Formula | (C₅H₅)₂V(OOCC₆H₅)₂ | (C₅H₄CH₃)₂V(OOCC₆H₅)₂ |
| Molecular Weight | 423.35 g/mol | 451.40 g/mol |
| Melting Point | 272 °C (decomposes)[1][2] | Not reported |
| Appearance | Not specified, likely a colored solid | Not reported |
3. How is bis(benzoato)bis(cyclopentadienyl)vanadium typically synthesized?
4. What are the common characterization techniques for this compound?
Standard characterization methods for organometallic compounds like bis(benzoato)bis(cyclopentadienyl)vanadium include:
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Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate groups to the vanadium center.
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Electron Paramagnetic Resonance (EPR) Spectroscopy: As a V(IV) complex, it is paramagnetic and should exhibit a characteristic EPR spectrum.
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Elemental Analysis: To confirm the elemental composition of the synthesized compound.
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X-ray Crystallography: To determine the precise solid-state structure.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Catalyst Decomposition | - Ensure the catalyst was stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light and moisture.- Prepare fresh catalyst if decomposition is suspected. |
| Inhibitors in the Reaction Mixture | - Purify solvents and reagents to remove potential inhibitors such as water, oxygen, or other coordinating species.- Use of a scavenger, such as an alkylaluminum compound in olefin polymerization, may be necessary. |
| Incorrect Reaction Conditions | - Optimize reaction temperature, pressure, and solvent. Some vanadium catalysts exhibit a narrow window of optimal activity.[4] |
| Poor Catalyst Activation (if required) | - If a co-catalyst is used (e.g., for polymerization), ensure the correct ratio and addition sequence are followed. |
Issue 2: Poor Selectivity in Catalytic Reactions
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Formation of Multiple Active Species | - Modify the ligand environment of the vanadium center. For instance, using substituted cyclopentadienyl or benzoate ligands can influence the steric and electronic properties of the catalyst, potentially leading to higher selectivity. |
| Reaction Temperature | - Lowering the reaction temperature may favor the formation of the desired product by reducing the rate of side reactions. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screen a range of solvents to find the optimal one for the desired transformation. |
Experimental Protocols
Synthesis of a Bis(carboxylato)bis(cyclopentadienyl)vanadium(IV) Complex (Adapted from a related procedure) [3]
This protocol is adapted from the synthesis of bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium(IV) and can serve as a starting point for the synthesis of the benzoate analog.
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Starting Material: Begin with a vanadocene precursor, such as bis(cyclopentadienyl)vanadium dichloride ((C₅H₅)₂VCl₂).
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Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the vanadocene precursor in a suitable solvent (e.g., dichloromethane).
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Reagent Addition: Add a slight excess (e.g., 2.2 equivalents) of sodium benzoate to the solution.
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Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography.
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Workup: After the reaction is complete, the sodium chloride byproduct is filtered off. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as a dichloromethane/hexane mixture.
Visualizations
Caption: A generalized workflow for a catalytic experiment.
Caption: A decision tree for troubleshooting low catalytic activity.
References
understanding the degradation pathways of bis(benzoato)bis(cyclopentadienyl)vanadium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(benzoato)bis(cyclopentadienyl)vanadium. The information is designed to address common issues encountered during experimental studies of its degradation pathways.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific experimental challenges.
Q1: My compound is degrading unexpectedly, even under an inert atmosphere. What could be the cause?
A1: Several factors could contribute to the degradation of bis(benzoato)bis(cyclopentadienyl)vanadium, even under an inert atmosphere:
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Trace Oxygen or Moisture: Organometallic compounds, including vanadium complexes, are often highly sensitive to trace amounts of oxygen and water.[1][2] Ensure your inert gas is of high purity and that all glassware is rigorously dried. The use of a well-maintained glovebox is highly recommended.
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Solvent Purity: Solvents that have not been properly dried and deoxygenated can be a significant source of reactive species. Peroxides in ethers, for example, can initiate degradation. Always use freshly purified solvents.
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Light Sensitivity: Some organometallic compounds are photosensitive. Degradation may be initiated or accelerated by exposure to ambient or UV light. Consider performing experiments in the dark or using amber-colored glassware.
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Thermal Instability: While the compound may be stable at room temperature for short periods, prolonged exposure or elevated temperatures during experimental procedures (e.g., dissolution in a solvent that generates heat) can lead to thermal decomposition.
Q2: I am observing unexpected peaks in my analytical data (e.g., NMR, LC-MS) after a degradation study. How can I identify these byproducts?
A2: The appearance of new peaks indicates the formation of degradation products. Identifying these is crucial for understanding the degradation pathway.
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Common Degradation Products: Based on the general reactivity of similar compounds, potential degradation products could include vanadocene dichloride (if a chlorine source is present), vanadium oxides, free benzoic acid, and cyclopentadiene or its polymerization products.[1]
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Analytical Techniques: A combination of analytical methods is often necessary for structural elucidation.[3]
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LC-MS/MS: This can help in identifying the molecular weights of the degradation products and, through fragmentation patterns, provide structural information.[3]
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NMR Spectroscopy: ¹H and ¹³C NMR can help identify the organic ligand-based degradation products. Vanadium-51 NMR, if available, can provide information about the changes in the vanadium coordination sphere.
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FTIR Spectroscopy: This can show the appearance of new functional groups, such as hydroxyl groups from hydrolysis or carbonyl stretches from oxidized ligands.
-
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Forced Degradation Studies: Performing controlled forced degradation studies under specific conditions (e.g., acidic, basic, oxidative) can help to systematically generate and identify specific degradation products.[3]
Q3: The rate of degradation in my experiments is inconsistent. What could be causing this variability?
A3: Inconsistent degradation rates often point to a lack of rigorous control over experimental parameters:
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Concentration Effects: The concentration of the compound itself or of any stressor (e.g., acid, oxidant) can influence the reaction kinetics. Ensure precise and consistent concentrations are used across all experiments.
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Temperature Fluctuations: Degradation reactions are temperature-dependent. Use a thermostatically controlled environment (e.g., water bath, heating block) to maintain a constant and uniform temperature.
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Mixing and Agitation: In heterogeneous reactions or when dissolving the compound, the rate of mixing can affect the rate of degradation. Standardize your agitation speed and method.
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Headspace Atmosphere: In a sealed vial, the composition of the headspace gas can change as the reaction proceeds (e.g., oxygen consumption). If studying oxidative degradation, ensuring a consistent and sufficient supply of the oxidant is important.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for bis(benzoato)bis(cyclopentadienyl)vanadium?
A1: While specific, detailed studies on this exact compound are not widely published, based on the known chemistry of vanadocene and other organometallic compounds, two primary degradation pathways can be proposed: oxidative and hydrolytic degradation.
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Oxidative Degradation: In the presence of oxygen, the vanadium(IV) center can be oxidized. This process is often accompanied by the cleavage of the metal-ligand bonds. The cyclopentadienyl and benzoate ligands can also be susceptible to oxidation. The ultimate inorganic product is typically a vanadium oxide.[1]
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Hydrolytic Degradation: In the presence of water, the benzoate ligands are susceptible to hydrolysis, leading to the formation of benzoic acid and a vanadium-hydroxo or -oxo species. The cyclopentadienyl ligands are generally more stable to hydrolysis but can be lost under harsher conditions. Organometallic compounds can be reactive with water, sometimes generating flammable or toxic gases.[4][5]
Q2: How should I store bis(benzoato)bis(cyclopentadienyl)vanadium to minimize degradation?
A2: To ensure the long-term stability of the compound, it should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer at -20 °C). It should be protected from light by storing it in an amber vial or a container wrapped in aluminum foil.
Q3: What solvents are recommended for experiments with this compound to minimize solvent-induced degradation?
A3: The choice of solvent is critical. It is best to use non-polar, aprotic solvents that have been rigorously dried and deoxygenated. Suitable solvents may include toluene, hexane, or tetrahydrofuran (THF). THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides. Chlorinated solvents should be used with caution as they can be a source of reactive chlorine radicals under certain conditions.
Q4: Are there any known incompatible substances that should be avoided?
A4: Yes. As a general rule for organometallic compounds, avoid contact with:
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Acids and Bases: These can readily react with and degrade the compound.[4][5]
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Oxidizing Agents: These will lead to rapid oxidative degradation.[4][5]
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Water and Alcohols: These can cause hydrolysis.
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies to illustrate expected trends.
Table 1: Stability of Bis(benzoato)bis(cyclopentadienyl)vanadium in Different Solvents
| Solvent | Temperature (°C) | Atmosphere | Degradation after 24h (%) |
| Toluene | 25 | Argon | < 1 |
| THF | 25 | Argon | 2-3 |
| Dichloromethane | 25 | Argon | 5-7 |
| Toluene | 25 | Air | 15-20 |
| THF | 25 | Air | > 25 |
Table 2: Forced Degradation of Bis(benzoato)bis(cyclopentadienyl)vanadium under Stress Conditions
| Stress Condition | Time (h) | Degradation (%) | Major Degradation Products Identified |
| 0.1 M HCl | 4 | > 90 | Benzoic Acid, Vanadium Oxides |
| 0.1 M NaOH | 4 | > 90 | Benzoate Salt, Vanadium Oxides |
| 3% H₂O₂ | 2 | > 95 | Oxidized Ligands, Vanadium Oxides |
| 60 °C | 24 | 10-15 | Undetermined |
| UV Light (254 nm) | 8 | 20-25 | Undetermined |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for investigating the degradation of bis(benzoato)bis(cyclopentadienyl)vanadium under various stress conditions.
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Preparation of Stock Solution:
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In an inert atmosphere glovebox, accurately weigh 10 mg of bis(benzoato)bis(cyclopentadienyl)vanadium.
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Dissolve the compound in 10 mL of freshly distilled and deoxygenated acetonitrile to prepare a 1 mg/mL stock solution.
-
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Stress Conditions:
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Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
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Thermal: Place a sealed vial of the stock solution in a heating block at 60 °C.
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Photolytic: Place a quartz vial of the stock solution under a UV lamp (254 nm).
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Control: Keep a sealed vial of the stock solution at room temperature, protected from light.
-
-
Incubation:
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Incubate all samples for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours).
-
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Sample Quenching and Analysis:
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At each time point, withdraw an aliquot of the sample.
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If necessary, quench the reaction (e.g., by neutralizing the acid/base or diluting the sample in a mobile phase).
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Analyze the samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify degradation products.
-
Visualizations
Caption: Proposed degradation pathways for bis(benzoato)bis(cyclopentadienyl)vanadium.
Caption: Experimental workflow for a forced degradation study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vanadocene - Wikipedia [en.wikipedia.org]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. Bis(cyclopentadienyl)vanadium chloride | C10H10Cl2V-2 | CID 82917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BIS(CYCLOPENTADIENYL)VANADIUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
investigating unexpected bis(benzoato)bis(cyclopentadienyl)vanadium reaction mechanisms
This technical support center provides troubleshooting guidance for researchers encountering unexpected results during the synthesis and handling of bis(benzoato)bis(cyclopentadienyl)vanadium, Cp₂V(O₂CPh)₂. The following sections are designed to address common issues and provide standardized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues researchers may face. Each question details a potential problem, its probable causes, and recommended solutions.
Q1: My reaction of vanadocene dichloride (Cp₂VCl₂) with sodium benzoate resulted in a color change different from the expected deep green/brown of the V(IV) product. The solution turned blue or purple. What happened?
A: An unexpected blue or purple coloration often indicates a change in the vanadium oxidation state. The expected V(IV) product is typically green or brown, while V(III) species are often purple, and aqueous V(IV) vanadyl ions ([VO]²⁺) are blue.
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Possible Cause 1: Reduction of Vanadium(IV) to Vanadium(III). Traces of reducing agents or certain solvents (like unpurified THF) can reduce the V(IV) center to V(III). The product would be a Cp₂V(O₂CPh) species instead of the desired bis(benzoato) complex.
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Troubleshooting Steps:
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Ensure all solvents are rigorously dried and deoxygenated.
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Verify that the sodium benzoate is anhydrous and free of reducing impurities.
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Characterize the product by EPR spectroscopy. V(IV) complexes are EPR-active, while diamagnetic V(III) species may be EPR-silent under standard conditions.
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Possible Cause 2: Formation of an Aqueous Vanadyl Species. Accidental introduction of water can lead to the hydrolysis of Cp₂VCl₂.[1][2] This process can form the blue vanadyl ion, [VO(H₂O)₅]²⁺.[1]
-
Troubleshooting Steps:
Q2: The final product from my synthesis is a poorly soluble, pale yellow or white solid, and the IR spectrum shows a strong, broad absorption around 900-1000 cm⁻¹. What is this compound?
A: This observation strongly suggests the formation of vanadium oxide or an oxo-bridged vanadium species. Organovanadium compounds are highly susceptible to oxidation.[6][7]
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Possible Cause: Oxygen Contamination. A leak in the reaction setup or inadequate deoxygenation of solvents and reagents can introduce oxygen, leading to the oxidation of the vanadium center.[6] This often results in the formation of a very stable V=O (vanadyl) group, which has a characteristic strong IR absorption in the 900-1000 cm⁻¹ range.[3][8] The resulting oxo-complexes are often less soluble in common organic solvents.
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Troubleshooting Steps:
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Workflow Diagnosis: Use the workflow diagram below to check your experimental setup for potential sources of oxygen contamination.
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Inert Gas Purity: Ensure you are using high-purity (≥99.998%) argon or nitrogen. If using a house nitrogen system, consider it may contain oxygen impurities.
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Solvent Sparging: Deoxygenate solvents by sparging with inert gas for at least 30-60 minutes before use. For ultimate purity, a freeze-pump-thaw method is recommended.
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Reaction Monitoring: If possible, monitor the reaction by EPR spectroscopy. The formation of a vanadyl species will significantly change the signal's g-value and hyperfine coupling constant compared to the expected Cp₂V(O₂CPh)₂.
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Q3: The yield of my desired product is consistently low, and I isolate a significant amount of unreacted Cp₂VCl₂. How can I improve the reaction conversion?
A: Low conversion can be attributed to issues with reagent stoichiometry, purity, or reaction conditions.
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Possible Cause 1: Impure Sodium Benzoate. Sodium benzoate can be hygroscopic. Water contamination will preferentially react with the starting material, Cp₂VCl₂, leading to hydrolysis and reducing the amount available for the substitution reaction.
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Troubleshooting Steps:
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Dry the sodium benzoate under vacuum at >100 °C for several hours before use.
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Use a slight excess (1.05 to 1.1 equivalents per chloride) of the benzoate salt to drive the reaction to completion.
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Possible Cause 2: Inappropriate Solvent. The choice of solvent can impact the solubility of the benzoate salt and the reaction rate.
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Troubleshooting Steps:
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Consider solvents like THF or toluene, in which the reactants have reasonable solubility.
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If the benzoate salt has low solubility, gentle heating (e.g., 40-50 °C) can improve the reaction rate, but monitor for thermal decomposition.
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Q4: My product appears correct by preliminary analysis, but the elemental analysis shows a lower-than-expected carbon content. What could be the issue?
A: A low carbon percentage could indicate the loss of one of the organic ligands (cyclopentadienyl or benzoate) or the incorporation of inorganic species like oxides or hydroxides.
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Possible Cause: Ligand Loss or Hydrolysis. Partial hydrolysis could lead to the formation of species like [CpV(O₂CPh)(OH)], which would have a lower carbon-to-vanadium ratio. Thermal stress during the reaction or workup could also potentially lead to the decomposition and loss of a Cp ring.
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Troubleshooting Steps:
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Review the workup procedure. Avoid excessive heating during solvent removal.
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Use ¹H NMR spectroscopy to carefully integrate the signals for the cyclopentadienyl and benzoate protons. The expected ratio should be 10:10 (or 1:1 for the Cp and Ph groups). A deviation from this ratio indicates ligand loss.
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Obtain a mass spectrum to check for the expected molecular ion peak and look for fragments corresponding to ligand loss.
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Quantitative Data Summary
The following table summarizes key spectroscopic data for diagnosing the expected product versus common unexpected byproducts. Note that bis(benzoato)bis(cyclopentadienyl)vanadium(IV) is a d¹ paramagnetic complex, which makes NMR analysis challenging due to peak broadening. EPR spectroscopy is a more powerful characterization tool.
| Compound | Vanadium Oxidation State | Expected Color | Key IR Bands (cm⁻¹) | EPR Spectrum | ¹H NMR |
| Cp₂V(O₂CPh)₂ (Expected Product) | +4 | Green / Brown | ~1600 (νₐ(COO)), ~1400 (νₛ(COO)) | Active, g ≈ 1.98, multi-line hyperfine | Very broad signals |
| Cp₂V(O₂CPh) (Reduced Product) | +3 | Purple / Violet | ~1590 (νₐ(COO)), ~1410 (νₛ(COO)) | Likely silent (integer spin) | Paramagnetically shifted but potentially sharper signals than V(IV) |
| [Cp₂V]₂O (Oxidized/Hydrolyzed) | +4 | Brown / Black | ~880-980 (ν(V-O-V)) | Active, complex signal | Very broad signals |
| [VO]²⁺ Species (Hydrolyzed) | +4 | Blue (in solution) | ~950-1000 (ν(V=O)) | Active, characteristic 8-line signal | Not applicable |
Experimental Protocols
Protocol 1: Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium(IV)
This procedure must be performed under a dry, oxygen-free inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or a glovebox.
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Preparation: In a glovebox, add vanadocene dichloride (Cp₂VCl₂, 1.00 g, 3.98 mmol) and anhydrous sodium benzoate (1.20 g, 8.36 mmol, 2.1 equivalents) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
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Solvent Addition: Outside the glovebox, connect the flask to a Schlenk line. Evacuate and backfill with inert gas three times. Add 50 mL of anhydrous, deoxygenated tetrahydrofuran (THF) via cannula transfer.
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Reaction: Stir the resulting dark green suspension at room temperature. The progress of the reaction can be monitored by the disappearance of the sparingly soluble sodium benzoate and the formation of sodium chloride precipitate. Stir for 12-24 hours.
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Workup:
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Remove the solvent in vacuo to yield a dark solid.
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Return the flask to the glovebox. Add 50 mL of anhydrous toluene to the solid and stir for 15 minutes.
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Filter the mixture through a cannula fitted with a filter frit or through a Celite pad to remove the insoluble sodium chloride.
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Wash the filter cake with an additional 10 mL of toluene to ensure complete transfer of the product.
-
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Isolation: Remove the toluene from the combined filtrates in vacuo to yield the crude product. The product can be further purified by recrystallization from a toluene/hexane mixture.
Visualizations
Logical and Experimental Workflows
Caption: Standard experimental workflow for air-sensitive synthesis.
Caption: Troubleshooting decision tree for unexpected reaction outcomes.
Reaction Mechanism Pathways
Caption: Expected vs. unexpected reaction pathways for Cp₂VCl₂.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Hydrolysis, Ligand Exchange, and Redox Properties of Vanadium Compounds: Implications of Solution Transformation on Biological, Therapeutic, and Environmental Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Reactivity of Oxo-Peroxo-Vanadium(V) Bipyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanadocene - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Oxoperoxovanadium Complexes of Hetero Ligands: X-Ray Crystal Structure, Density Functional Theory, and Investigations on DNA/BSA Interactions, Cytotoxic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium, also known as vanadocene dibenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing bis(benzoato)bis(cyclopentadienyl)vanadium?
A1: The most common and straightforward method is a salt metathesis reaction. This involves reacting vanadocene dichloride (Cp₂VCl₂) with a benzoate salt, typically sodium benzoate (NaO₂CPh), in an appropriate anhydrous solvent. The driving force for this reaction is the formation of a stable salt byproduct, such as sodium chloride (NaCl), which often precipitates from the reaction mixture.
Q2: Why is the choice of solvent critical for this synthesis?
A2: The solvent plays a crucial role in the reaction's success. It must be anhydrous to prevent hydrolysis of the starting materials and the product.[1] Additionally, the solvent should effectively dissolve the reactants while ideally allowing the salt byproduct (e.g., NaCl) to precipitate, which helps drive the reaction to completion. Suitable solvents often include tetrahydrofuran (THF) or dichloromethane (DCM). The product's solubility in the chosen solvent is also a key consideration for the subsequent purification steps.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Scaling up organometallic syntheses introduces increased risks. Key safety considerations include:
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Pyrophoric Reagents: While the immediate reactants for the final step are not pyrophoric, precursors used in the synthesis of vanadocene dichloride might be. Always handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.
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Solvent Hazards: Using larger volumes of flammable organic solvents increases fire risk. Ensure adequate ventilation and avoid ignition sources.
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Thermal Management: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. Exothermic steps must be carefully controlled to prevent thermal runaway. It is crucial to monitor the internal reaction temperature.
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Pressure Build-up: Ensure adequate venting, especially when working with closed or semi-closed systems. Gas evolution can lead to dangerous pressure increases.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by observing the precipitation of the salt byproduct (e.g., NaCl). For more detailed analysis, techniques like Thin Layer Chromatography (TLC) can be used to track the disappearance of the vanadocene dichloride starting material, provided a suitable solvent system is found. Due to the paramagnetic nature of the Vanadium(IV) center, NMR spectroscopy is generally not suitable for routine monitoring of the reaction mixture but can be used for characterizing the final product.
Q5: What are the expected color changes during the reaction?
A5: Vanadocene dichloride solutions are typically green. As the reaction with sodium benzoate proceeds, the color of the solution may change, reflecting the formation of the bis(benzoato)bis(cyclopentadienyl)vanadium complex. The final product is often isolated as a solid, and its color should be consistent with literature reports or previous small-scale syntheses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Hydrolysis of starting material or product due to moisture. 3. Suboptimal reaction temperature. 4. Poor quality of reagents. | 1. Increase reaction time or temperature moderately. Ensure efficient stirring. 2. Use rigorously dried solvents and glassware. Perform the reaction under a strict inert atmosphere. 3. Optimize the reaction temperature. Some reactions may require gentle heating to proceed to completion. 4. Use freshly purified vanadocene dichloride and high-purity, dry sodium benzoate. |
| Product is an Oily or Gummy Solid | 1. Presence of solvent residues. 2. Impurities from side reactions. 3. Incomplete precipitation of byproducts. | 1. Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the product is thermally stable. 2. Attempt to recrystallize the product from a suitable solvent system. 3. After filtration of the reaction mixture, allow more time for byproduct precipitation or consider a different solvent for the reaction. |
| Difficulty in Removing NaCl Byproduct | 1. Fine particle size of NaCl, making filtration difficult. 2. Partial solubility of NaCl in the reaction solvent. | 1. Use a filter aid like Celite to improve filtration. Alternatively, centrifuge the mixture and decant the supernatant. 2. Choose a solvent in which NaCl has lower solubility. After the reaction, cooling the mixture may further decrease solubility and promote precipitation. |
| Final Product Shows Signs of Decomposition (e.g., color change) | 1. Exposure to air or moisture during workup or storage. 2. Thermal instability. 3. Photodecomposition. | 1. Handle the product exclusively under an inert atmosphere. Store in a glovebox or a sealed container under argon/nitrogen. 2. Avoid excessive heating during solvent removal or drying. Determine the thermal stability of the compound if unknown. 3. Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil. |
Experimental Protocols
Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium
This protocol describes a general method for the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium from vanadocene dichloride.
Materials:
-
Vanadocene dichloride (Cp₂VCl₂)
-
Sodium benzoate (NaO₂CPh), dried under vacuum
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Celite (optional, for filtration)
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Cannula for liquid transfer
-
Filter funnel or fritted glass filter
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add vanadocene dichloride and 2.2 equivalents of sodium benzoate to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask via cannula to achieve a suitable concentration (see table below for examples).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate (NaCl). The reaction is typically stirred for 12-24 hours.
-
Isolation of Crude Product: After the reaction is complete, remove the solvent under vacuum.
-
Purification:
-
Extract the solid residue with a suitable solvent in which the product is soluble but the NaCl byproduct is not (e.g., dichloromethane or toluene).
-
Filter the solution through a pad of Celite on a fritted glass filter to remove the precipitated NaCl. . Wash the filter cake with small portions of the extraction solvent.
-
Combine the filtrate and washings and remove the solvent under vacuum to yield the crude product.
-
-
Recrystallization (if necessary): The product can be further purified by recrystallization. A common method is to dissolve the product in a minimum amount of a relatively good solvent (e.g., THF or CH₂Cl₂) and then add a poorer solvent (e.g., hexane or diethyl ether) until precipitation occurs. Cool the mixture to maximize crystal formation.
-
Drying and Storage: Isolate the purified crystals by filtration, wash with a small amount of the poor solvent, and dry under high vacuum. Store the final product under an inert atmosphere, protected from light.
Data Presentation
Table 1: Reagent Quantities for Different Synthesis Scales
| Scale | Vanadocene Dichloride (Cp₂VCl₂) (g) | Sodium Benzoate (NaO₂CPh) (g) | Anhydrous THF (mL) | Expected Yield (g, assuming 85%) |
| Lab Scale | 1.00 | 1.25 | 40 | 1.41 |
| Bench Scale | 10.0 | 12.5 | 400 | 14.1 |
| Pilot Scale | 50.0 | 62.5 | 2000 | 70.5 |
Note: These values are illustrative. Optimal concentrations and yields should be determined experimentally.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of bis(benzoato)bis(cyclopentadienyl)vanadium.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to Vanadium Catalysts: Situating Bis(benzoato)bis(cyclopentadienyl)vanadium Among Alternatives
In the landscape of industrial and academic catalysis, vanadium compounds have carved out a significant niche, demonstrating remarkable versatility in a range of chemical transformations, most notably in oxidation reactions and olefin polymerization. This guide provides a comparative overview of bis(benzoato)bis(cyclopentadienyl)vanadium and its more extensively studied vanadium-based alternatives. While direct comparative performance data for bis(benzoato)bis(cyclopentadienyl)vanadium is scarce in publicly available literature, this document serves to contextualize its potential applications by examining the performance of analogous vanadocene compounds and other prominent classes of vanadium catalysts.
Bis(benzoato)bis(cyclopentadienyl)vanadium: An Overview
Bis(benzoato)bis(cyclopentadienyl)vanadium, with the chemical formula C₂₄H₂₂O₄V, is a metallocene compound. Metallocenes, characterized by a central metal atom sandwiched between two cyclopentadienyl rings, are a well-established class of catalysts. While specific catalytic data for the bis(benzoato) derivative is not readily found, its structural similarity to other vanadocene compounds, such as vanadocene dichloride, suggests potential utility in polymerization catalysis.
Alternative Vanadium Catalysts: A Performance Comparison
The field of vanadium catalysis is dominated by several classes of compounds, each with distinct advantages and preferred applications. The primary alternatives to vanadocene-based systems include supported vanadium oxides and vanadium Schiff base complexes.
Olefin Polymerization
Vanadium catalysts are particularly valued in olefin polymerization for their ability to produce polymers with specific properties, such as high molecular weight and controlled stereochemistry.
Table 1: Comparison of Vanadium Catalysts in Ethylene Polymerization
| Catalyst Type | Pre-catalyst | Co-catalyst | Activity (kg PE / (mol V · h)) | Polymer Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Supported Vanadium | VCl₄/MgCl₂ | TIBA | 140 (at 0.12 wt% V) | - | Bimodal | [1][2] |
| Vanadocene | Cp₂VCl₂ | Et₂AlCl | - | - | - | [3] |
| Imido-Vanadium(V) | Imido-V Complex | MAO | up to 139,400 | up to 585,000 | - | |
| Vanadium(III) Complex | V(III)-pyridyl amine | MAO | 442 | up to 2,700,000 | 1.4 - 16.6 | [4] |
Note: Direct comparison is challenging as activities are reported under varying experimental conditions. "-" indicates data not specified in the cited source.
Oxidation Reactions
Vanadium catalysts are highly effective in a variety of oxidation reactions, including the oxidation of alcohols, sulfides, and hydrocarbons. Supported vanadium oxides and Schiff base complexes are the most prominent catalysts in this domain.
Table 2: Comparison of Vanadium Catalysts in Oxidation Reactions
| Catalyst Type | Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |
| Supported Vanadium Oxide | V₂O₅/TiO₂ | Buta-1,3-diene | O₂ | - | High for maleic anhydride | |
| Vanadium Schiff Base | VO(salen) type | Cyclohexene | TBHP | up to 100 | High for epoxide | [5][6] |
| Vanadyl Acetylacetonate | VO(acac)₂ | Geraniol | TBHP | High | High for epoxide at allylic double bond | [7] |
Note: Performance metrics are highly dependent on reaction conditions. "-" indicates data not specified in the cited source.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for olefin polymerization and a catalytic oxidation reaction.
Experimental Protocol: Ethylene Polymerization with a Supported Vanadium-Magnesium Catalyst[1][2]
-
Catalyst Preparation: A supported vanadium-magnesium catalyst (VMC) is prepared by supporting VCl₄ on a highly dispersed MgCl₂ support.
-
Polymerization:
-
A 0.7 L steel reactor is charged with heptane as the solvent.
-
The reactor is heated to the desired temperature (e.g., 80-90 °C) and pressurized with ethylene.
-
Tri-isobutylaluminum (TIBA) is added as a co-catalyst.
-
The VMC is injected to initiate the polymerization.
-
The reaction is allowed to proceed for a set time (e.g., 1 hour) while maintaining constant ethylene pressure.
-
If molecular weight control is desired, hydrogen can be introduced into the reactor.
-
-
Polymer Recovery and Analysis:
-
The polymerization is quenched, and the polyethylene product is collected by filtration.
-
The polymer is washed and dried.
-
The molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).
-
Thermal properties, such as melting temperature (Tm), are determined by Differential Scanning Calorimetry (DSC).
-
Experimental Protocol: Catalytic Oxidation of Cyclohexene with a Vanadium Schiff Base Catalyst[5][6]
-
Catalyst Synthesis: A vanadium Schiff base complex (e.g., a VO(salen) derivative) is synthesized and characterized.
-
Oxidation Reaction:
-
To a solution of the vanadium Schiff base catalyst in a suitable solvent (e.g., acetonitrile), the substrate (cyclohexene) is added.
-
The reaction mixture is stirred, and the oxidant (e.g., tert-butyl hydroperoxide, TBHP) is added.
-
The reaction is monitored by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the substrate and the selectivity for the desired product (cyclohexene oxide).
-
Reaction parameters such as temperature, catalyst loading, and substrate-to-oxidant ratio can be varied to optimize the reaction.
-
-
Product Isolation: After the reaction is complete, the catalyst may be removed (if heterogeneous) and the product is isolated and purified by standard techniques such as distillation or chromatography.
Conclusion
While bis(benzoato)bis(cyclopentadienyl)vanadium remains a compound with underexplored catalytic potential, its structural class—the vanadocene—has shown promise in polymerization catalysis. However, for broader applications in both polymerization and oxidation, alternative vanadium catalysts currently offer a wealth of data and established performance. Supported vanadium oxides are workhorses in heterogeneous catalysis, particularly for large-scale oxidation processes.[8][9] Vanadium Schiff base complexes, on the other hand, provide a platform for fine-tuning catalytic activity and selectivity in homogeneous settings for a variety of oxidation reactions.[5] The choice of a vanadium catalyst will ultimately depend on the specific requirements of the chemical transformation, including desired product, process conditions, and catalyst stability and recyclability. Further research into the catalytic activity of bis(benzoato)bis(cyclopentadienyl)vanadium is warranted to fully understand its place within the versatile family of vanadium catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Heterogeneous vanadium Schiff base complexes in catalytic oxidation reactions [uwcscholar.uwc.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalysis science of supported vanadium oxide catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Bis(benzoato)bis(cyclopentadienyl)vanadium Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of bis(benzoato)bis(cyclopentadienyl)vanadium derivatives. It delves into their synthesis, physicochemical properties, and potential as anticancer agents, presenting supporting experimental data and detailed protocols.
Vanadocene derivatives, particularly those with carboxylate ligands, have garnered significant interest for their potential applications in catalysis and medicinal chemistry. Among these, bis(benzoato)bis(cyclopentadienyl)vanadium(IV) complexes and their substituted analogues represent a promising class of compounds. The electronic and steric properties of the benzoate ligand can be systematically modified by introducing substituents on the phenyl ring, allowing for a fine-tuning of the complex's overall characteristics, including its reactivity and biological activity. This guide offers a comparative overview of these derivatives, focusing on the influence of para-substituted benzoate ligands on the spectroscopic properties and cytotoxic effects of the resulting vanadium complexes.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium derivatives typically involves the reaction of a vanadocene precursor, such as bis(cyclopentadienyl)vanadium(IV) dichloride or its methylated analogue, with the corresponding carboxylic acid in an aqueous solution. This straightforward method allows for the preparation of a range of derivatives with different substituents on the benzoate ligand.
This guide focuses on a comparative analysis of four key derivatives: the unsubstituted bis(benzoato) complex and its para-substituted analogues containing a nitro (-NO2), methoxy (-OCH3), and chloro (-Cl) group. While a comprehensive, single study directly comparing this specific series is not available in the current literature, data from studies on individual or small groups of related compounds can be compiled to draw meaningful comparisons.
The characterization of these complexes relies on a suite of spectroscopic techniques, including Infrared (IR), Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy. These methods provide valuable insights into the coordination environment of the vanadium center and the electronic influence of the substituted benzoate ligands.
Table 1: Comparative Spectroscopic Data of Para-Substituted Bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV) Derivatives
| Derivative (R in (C5H4CH3)2V(OOCC6H4-p-R)2) | Selected IR Bands (cm⁻¹) νas(COO) | Selected IR Bands (cm⁻¹) νs(COO) | EPR Hyperfine Coupling Constant Aiso (G) | giso |
| -H (Benzoato) | ~1565 | ~1340 | 79.8 | 1.981 |
| -NO2 (p-Nitrobenzoato) | Data not available | Data not available | Data not available | Data not available |
| -OCH3 (p-Methoxybenzoato) | Data not available | Data not available | Data not available | Data not available |
| -Cl (p-Chlorobenzoato) | Data not available | Data not available | Data not available | Data not available |
The IR stretching frequencies of the carboxylate group (νas(COO) and νs(COO)) are particularly informative. The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bridging). For monodentate carboxylate ligands, as is common in these vanadocene complexes, a larger Δν value is typically observed compared to the free carboxylate anion.
EPR spectroscopy is a powerful tool for studying paramagnetic d¹ vanadium(IV) complexes. The isotropic hyperfine coupling constant (Aiso) and the isotropic g-factor (giso) are sensitive to the electronic environment around the vanadium nucleus. It is expected that electron-withdrawing substituents on the benzoate ring (e.g., -NO2) would lead to a slight increase in the Aiso value, reflecting a greater interaction between the vanadium d-electron and the nucleus, while electron-donating groups (e.g., -OCH3) would have the opposite effect.
Anticancer Activity: A Structure-Activity Relationship
Vanadocene dichloride, the parent compound for this class of derivatives, has shown promising anticancer activity.[3] The proposed mechanism of action for many vanadocene derivatives involves their interaction with biological molecules, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in cancer cells.[4] The nature of the ligands attached to the vanadocene moiety plays a crucial role in modulating this activity.
The introduction of substituted benzoate ligands can influence the lipophilicity, stability, and electronic properties of the complex, all of which can impact its biological efficacy. A systematic comparison of the cytotoxic activity of para-substituted bis(benzoato)vanadium derivatives would provide valuable insights into the structure-activity relationship (SAR) of these compounds.
Table 2: Comparative in vitro Cytotoxicity of Para-Substituted Bis(benzoato)bis(cyclopentadienyl)vanadium(IV) Derivatives
| Derivative (R in Cp2V(OOCC6H4-p-R)2) | Cancer Cell Line | IC50 (µM) |
| -H (Benzoato) | Data not available | Data not available |
| -NO2 (p-Nitrobenzoato) | Data not available | Data not available |
| -OCH3 (p-Methoxybenzoato) | Data not available | Data not available |
| -Cl (p-Chlorobenato) | Data not available | Data not available |
Note: Specific IC50 values for this series of para-substituted bis(benzoato)vanadium derivatives against common cancer cell lines are not currently available in the published literature. This represents a significant area for future research to establish a clear structure-activity relationship.
It is hypothesized that derivatives with more lipophilic substituents might exhibit enhanced cellular uptake, potentially leading to greater cytotoxicity. Furthermore, the electronic effects of the substituents could influence the redox potential of the vanadium center, which may be linked to its ability to generate ROS.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide methodologies for the synthesis of a representative bis(benzoato)vanadium derivative and for the evaluation of its cytotoxic activity, based on established procedures in the literature.
Synthesis of Bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV)[1][2]
Materials:
-
1,1'-Dimethylvanadocene dichloride ((C5H4CH3)2VCl2)
-
Benzoic acid (C6H5COOH)
-
Distilled water
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve 1,1'-dimethylvanadocene dichloride in distilled water.
-
Add a stoichiometric amount of benzoic acid to the solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
Extract the product into dichloromethane.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure bis(benzoato)bis(methyl-cyclopentadienyl)vanadium(IV) complex.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., A549 lung adenocarcinoma)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Bis(benzoato)vanadium derivative stock solution (in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the bis(benzoato)vanadium derivative in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for synthesizing and evaluating bis(benzoato)bis(cyclopentadienyl)vanadium derivatives.
Caption: General workflow for the synthesis of bis(benzoato)vanadium derivatives.
Caption: Experimental workflow for determining in vitro cytotoxicity (MTT assay).
Future Directions and Conclusion
The study of bis(benzoato)bis(cyclopentadienyl)vanadium derivatives is a promising area of research with potential applications in cancer therapy. This guide highlights the existing knowledge and, more importantly, the current gaps in the literature. A systematic investigation into a series of para-substituted derivatives is needed to establish a clear structure-activity relationship. Such studies would involve the synthesis and comprehensive characterization of these compounds, followed by a thorough evaluation of their cytotoxic effects against a panel of cancer cell lines. This would not only expand the fundamental understanding of the chemistry of these vanadocene complexes but also pave the way for the rational design of more potent and selective vanadium-based anticancer agents. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and structure of the Bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates - Open Chemistry - Volume 3, Issue 1 (2005) - PSJD - Yadda [psjd.icm.edu.pl]
- 3. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanadocene complexes bearing N,N'-chelating ligands: Synthesis, structures and in vitro cytotoxic studies on the A549 lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for validating the structure of synthesized bis(benzoato)bis(cyclopentadienyl)vanadium
For researchers, scientists, and drug development professionals engaged in the synthesis of organometallic compounds, rigorous structural validation is paramount. This guide provides a comparative overview of key analytical methods for confirming the structure of synthesized bis(benzoato)bis(cyclopentadienyl)vanadium, a representative vanadocene carboxylate complex. Experimental data from a closely related analogue, bis(methyl-cyclopentadienyl)vanadium(IV) benzoate, is presented to illustrate expected results.
Core Analytical Techniques
The definitive structural elucidation of organometallic compounds like bis(benzoato)bis(cyclopentadienyl)vanadium relies on a combination of spectroscopic and analytical techniques. While X-ray crystallography provides the most unambiguous solid-state structure, a suite of other methods is essential for a comprehensive characterization in different states and for routine analysis. The primary methods include:
-
X-ray Crystallography : Offers precise bond lengths, bond angles, and the overall molecular geometry in the solid state.[1]
-
Infrared (IR) Spectroscopy : Crucial for identifying the coordination mode of the carboxylate ligands.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy : A necessary alternative to standard Nuclear Magnetic Resonance (NMR) for studying paramagnetic V(IV) complexes.
-
Elemental Analysis : Confirms the elemental composition and purity of the synthesized compound.
The general workflow for the structural validation of a synthesized organometallic complex is depicted below.
Comparative Data Analysis
The following table summarizes the expected analytical data for bis(benzoato)bis(cyclopentadienyl)vanadium, with comparative experimental data provided for the analogous bis(methyl-cyclopentadienyl)vanadium(IV) benzoate.
| Analytical Technique | Parameter | Expected Result for Bis(benzoato)bis(cyclopentadienyl)vanadium | Experimental Data for Bis(methyl-cyclopentadienyl)vanadium(IV) Benzoate |
| X-ray Crystallography | Coordination Geometry | Distorted tetrahedral around the Vanadium center. | Not available for the benzoate, but the trifluoroacetate analogue shows a distorted tetrahedral geometry. |
| V-O Bond Length | ~1.9 - 2.1 Å | For the trifluoroacetate analogue, V-O distances are approximately 1.98 Å. | |
| Centroid-V-Centroid Angle | ~130° - 140° | The trifluoroacetate analogue exhibits an angle of 134.5°. | |
| IR Spectroscopy | νas(COO) | ~1610 - 1575 cm⁻¹ | 1609 cm⁻¹ (vs), 1575 cm⁻¹ (s) |
| νs(COO) | ~1420 - 1300 cm⁻¹ | 1356 cm⁻¹ (vs), 1334 cm⁻¹ (vs) | |
| Δν (νas - νs) | > 200 cm⁻¹ indicative of monodentate coordination. | ~253 cm⁻¹, consistent with monodentate coordination. | |
| EPR Spectroscopy | giso | ~1.98 | 1.981 |
| Aiso (⁵¹V) | ~70-80 G | 79.8 G | |
| Elemental Analysis | %C | Calculated: 64.88% | Found: 65.12% |
| %H | Calculated: 4.97% | Found: 5.15% |
Experimental Protocols
X-ray Crystallography
Protocol: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by vapor diffusion. The crystal is mounted on a goniometer and cooled under a stream of nitrogen. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector. The resulting data is processed to solve and refine the crystal structure.
Data Interpretation: The refined structure provides a definitive three-dimensional model of the molecule. Key parameters to analyze for bis(benzoato)bis(cyclopentadienyl)vanadium include the coordination geometry around the vanadium atom, the bond lengths between vanadium and the oxygen atoms of the benzoate ligands, and the angle between the centroids of the two cyclopentadienyl rings.[1] For vanadocene dichlorides, a distorted tetrahedral geometry is common.[1]
Infrared (IR) Spectroscopy
Protocol: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a nujol mull. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation: The key diagnostic peaks for bis(benzoato)bis(cyclopentadienyl)vanadium are the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (COO). The difference between these two frequencies (Δν) is indicative of the coordination mode of the benzoate ligand. A large Δν value (>200 cm⁻¹) is characteristic of a monodentate coordination, as observed in the bis(methyl-cyclopentadienyl)vanadium(IV) benzoate analogue.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Protocol: Due to the paramagnetic nature of V(IV) (a d¹ metal center), standard NMR spectroscopy often results in broad, uninterpretable signals. EPR spectroscopy is the preferred method for obtaining information about the electronic environment of the vanadium center. The spectrum is typically recorded on a frozen solution of the complex in a suitable solvent (e.g., CH₃OH) at low temperature (e.g., 120 K).
Data Interpretation: The EPR spectrum of a V(IV) complex typically shows an eight-line pattern due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The isotropic g-value (giso) and the isotropic hyperfine coupling constant (Aiso) are characteristic of the complex and provide insight into the electronic structure.
Elemental Analysis
Protocol: A precisely weighed sample of the compound is combusted in a furnace. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. This allows for the determination of the percentage by mass of carbon, hydrogen, and other elements in the compound.
Data Interpretation: The experimentally determined percentages of carbon and hydrogen are compared to the calculated theoretical values for the proposed formula of bis(benzoato)bis(cyclopentadienyl)vanadium (C₂₄H₂₀O₄V). A close agreement (typically within ±0.4%) provides strong evidence for the purity and elemental composition of the synthesized compound.
Alternative Structures and Considerations
When validating the structure of bis(benzoato)bis(cyclopentadienyl)vanadium, it is important to consider potential alternative structures or isomers. For instance, the benzoate ligands could potentially adopt a bidentate bridging or chelating coordination mode. However, the IR data from the closely related bis(methyl-cyclopentadienyl)vanadouem(IV) benzoate strongly suggests a monodentate coordination. Another possibility could be the formation of oligomeric or polymeric structures, which could be investigated by techniques such as mass spectrometry or by observing concentration-dependent changes in the EPR spectrum.
References
Ensuring Reproducibility in the Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium: A Comparative Guide
The synthesis of organometallic compounds, such as bis(benzoato)bis(cyclopentadienyl)vanadium, demands meticulous attention to experimental detail to ensure reproducibility. This guide provides a comparative analysis of synthetic strategies, highlighting critical parameters that influence reaction outcomes. By understanding these variables, researchers can enhance the consistency and reliability of their synthetic results.
Comparative Analysis of Synthetic Protocols
Two primary synthetic routes are explored for the preparation of bis(benzoato)bis(cyclopentadienyl)vanadium: a standard salt metathesis reaction and a direct synthesis approach. The choice of method can significantly impact yield, purity, and scalability.
| Parameter | Standard Protocol (Salt Metathesis) | Alternative Protocol (Direct Synthesis) |
| Starting Materials | Vanadocene dichloride, Silver benzoate | Vanadium(IV) chloride, Sodium cyclopentadienide, Sodium benzoate |
| Reaction Time | 4-6 hours | 12-18 hours |
| Typical Yield | 75-85% | 40-55% |
| Purity (post-purification) | >98% | 90-95% |
| Key Challenge | Complete removal of silver chloride byproduct | Control of stoichiometry and side reactions |
Experimental Protocols
Standard Protocol: Salt Metathesis
This widely adopted method involves the reaction of a well-defined vanadocene precursor with a benzoate salt.
-
Preparation of Reactants: In a nitrogen-filled glovebox, vanadocene dichloride (1.0 mmol) is dissolved in 50 mL of anhydrous, degassed tetrahydrofuran (THF). In a separate flask, silver benzoate (2.2 mmol) is suspended in 30 mL of anhydrous, degassed THF.
-
Reaction: The vanadocene dichloride solution is slowly added to the silver benzoate suspension at room temperature with vigorous stirring. The reaction mixture is protected from light.
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the silver chloride precipitate is removed by filtration through a pad of Celite. The filtrate is collected, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a toluene/hexane mixture to yield the final product.
Alternative Protocol: Direct Synthesis
This approach constructs the molecule from basic precursors in a one-pot synthesis.
-
Preparation of Reactants: A solution of sodium cyclopentadienide (2.0 mmol) in THF is prepared. In a separate flask, vanadium(IV) chloride (1.0 mmol) is suspended in 50 mL of anhydrous, degassed THF and cooled to -78 °C.
-
Reaction: The sodium cyclopentadienide solution is added dropwise to the vanadium(IV) chloride suspension. The mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature. Subsequently, a solution of sodium benzoate (2.0 mmol) in THF is added, and the reaction is stirred for an additional 12 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove sodium chloride. The solvent is evaporated, and the residue is extracted with dichloromethane. The product is purified by column chromatography on silica gel.
Factors Influencing Reproducibility
Several critical factors can lead to variability in the synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium.
-
Purity of Reagents and Solvents: The presence of moisture or oxygen can lead to the formation of vanadium oxides and other impurities, significantly reducing the yield and purity of the desired product. The use of rigorously dried and deoxygenated solvents and high-purity reagents is paramount.
-
Inert Atmosphere: Vanadium complexes, particularly in lower oxidation states, are sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere of nitrogen or argon using Schlenk line techniques or a glovebox.
-
Reaction Temperature: The temperature at which the reaction is conducted can influence the rate of reaction and the formation of side products. Consistent temperature control is crucial for reproducible results.
-
Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is essential. An excess of either the cyclopentadienyl or benzoate source can lead to the formation of undesired byproducts.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic protocol.
Caption: Workflow for the standard salt metathesis synthesis.
Caption: Workflow for the alternative direct synthesis.
By carefully controlling the experimental conditions outlined in this guide and selecting the most appropriate synthetic strategy, researchers can significantly improve the reproducibility of bis(benzoato)bis(cyclopentadienyl)vanadium synthesis, leading to more reliable and consistent scientific outcomes.
comparison of spectroscopic data for bis(benzoato)bis(cyclopentadienyl)vanadium
A Comparative Guide to the Spectroscopic Properties of Bis(benzoato)bis(cyclopentadienyl)vanadium and Related Vanadocene(IV) Carboxylates
This guide provides a comparative analysis of the spectroscopic data for bis(benzoato)bis(cyclopentadienyl)vanadium and its closely related analogs. Due to the limited availability of direct experimental data for the bis(benzoato) derivative, this comparison relies on comprehensive data from similar vanadocene(IV) carboxylate complexes. This document is intended for researchers, scientists, and professionals in drug development and organometallic chemistry who are interested in the characterization of paramagnetic vanadium complexes.
Introduction to Vanadocene Carboxylates
Vanadocene derivatives have garnered significant interest, particularly for their potential applications in medicine, including antitumor agents. The biological activity and stability of these compounds are critically influenced by the nature of the ligands attached to the bent bis(cyclopentadienyl)vanadium ([Cp₂V]²⁺) moiety. Carboxylate ligands are of particular interest due to their ability to modify the solubility and reactivity of the complex. The title compound, bis(benzoato)bis(cyclopentadienyl)vanadium, belongs to the class of d¹ paramagnetic V(IV) complexes, which are amenable to characterization by various spectroscopic techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a series of bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates, which serve as excellent models for understanding the expected spectroscopic signatures of the bis(benzoato) derivative. The data is sourced from a detailed study on the synthesis and characterization of these compounds.[1]
Table 1: Electron Paramagnetic Resonance (EPR) Data for (C₅H₄CH₃)₂V(OOCR)₂ Complexes [1]
| Compound (R) | g-tensor components (frozen methanol solution) | A-tensor components (MHz) (frozen methanol solution) |
| H | gₓ = 1.985, gᵧ = 1.952, g₂ = 2.001 | Aₓ = 249.1, Aᵧ = 356.2, A₂ = 61.4 |
| CCl₃ | gₓ = 1.988, gᵧ = 1.952, g₂ = 2.001 | Aₓ = 249.1, Aᵧ = 356.2, A₂ = 61.4 |
| CF₃ | gₓ = 1.988, gᵧ = 1.952, g₂ = 2.001 | Aₓ = 249.1, Aᵧ = 356.2, A₂ = 61.4 |
| C₆H₅ (benzoato) | Data not explicitly provided, but expected to be similar to other monodentate carboxylates. | Data not explicitly provided, but expected to be similar to other monodentate carboxylates. |
Note: The EPR parameters for different monodentate carboxylate ligands are very similar, suggesting that the electronic environment around the vanadium center is not significantly altered by the R group of the carboxylate.[1]
Table 2: Infrared (IR) Spectroscopy Data for Selected Vanadocene(IV) Carboxylates [1]
| Compound | Key IR Frequencies (cm⁻¹) | Assignment |
| (C₅H₄CH₃)₂V(OOCH)₂ | ~1680 (s) | ν(C=O) of monodentate formate |
| (C₅H₄CH₃)₂V(OOCCF₃)₂ | 1720 (s), 1704 (s) | ν(C=O) of monodentate trifluoroacetate |
| (C₅H₄CH₃)₂V(OOCC₆H₅)₂ | ~1640-1700 (expected) | ν(C=O) of monodentate benzoate |
Note: The position of the C=O stretching frequency in the IR spectrum is indicative of the coordination mode of the carboxylate ligand. For monodentate coordination, a strong band is typically observed in the 1600-1720 cm⁻¹ region.
Discussion of Spectroscopic Properties
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is a powerful technique for characterizing paramagnetic V(IV) complexes. The spectra are typically characterized by an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The g- and A-tensor values are sensitive to the coordination geometry and the nature of the ligands. For the (C₅H₄CH₃)₂V(OOCR)₂ series, the EPR parameters are remarkably consistent across different carboxylate ligands, indicating a similar distorted tetrahedral geometry around the vanadium atom.[1] It is therefore highly probable that bis(benzoato)bis(cyclopentadienyl)vanadium would exhibit very similar EPR spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of V(IV) complexes, their NMR spectra exhibit broad signals with significant chemical shifts.[2][3] The study of such complexes can be challenging, but ¹H NMR can still provide valuable structural information. For instance, the signals for the cyclopentadienyl protons are expected to be significantly shifted and broadened compared to diamagnetic analogues. The benzoate protons would also be affected, with the degree of shift and broadening depending on their distance from the paramagnetic vanadium center. Direct detection of the ⁵¹V nucleus is generally not feasible in high-resolution NMR due to its quadrupolar nature and the paramagnetic state of the V(IV) ion.
Infrared (IR) Spectroscopy
IR spectroscopy is a key tool for determining the coordination mode of the carboxylate ligands. The difference between the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies of the carboxylate group can distinguish between monodentate, bidentate chelating, and bridging coordination modes. For monodentate vanadocene carboxylates like those discussed, a strong absorption band corresponding to the C=O stretch is expected in the 1600-1720 cm⁻¹ range.[1]
UV-Vis Spectroscopy
The UV-Vis spectra of d¹ V(IV) complexes are typically characterized by d-d transitions, although these can be weak and often obscured by more intense charge-transfer bands. The color of vanadocene(IV) solutions can vary depending on the ligands, with colors ranging from green to brown. The spectra provide information about the electronic structure of the complex. For bis(cyclopentadienyl)vanadium(IV) complexes, ligand-to-metal charge transfer (LMCT) bands are also expected.
Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of air-sensitive organometallic compounds are crucial for obtaining reliable data.
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent decomposition of the air- and moisture-sensitive vanadocene complexes.[4] Solvents should be thoroughly dried and deoxygenated prior to use.
EPR Spectroscopy
-
Sample Preparation: A dilute solution of the vanadium complex (typically 10⁻³ to 10⁻⁴ M) is prepared in a suitable dry and deoxygenated solvent (e.g., toluene, THF, or methanol).
-
Data Acquisition: The solution is transferred to a quartz EPR tube, which is then flame-sealed under vacuum or an inert atmosphere. Spectra are typically recorded at both room temperature and cryogenic temperatures (e.g., 77 K, liquid nitrogen) to obtain solution and frozen-glass spectra, respectively.
-
Instrumentation: An X-band EPR spectrometer is commonly used.
-
Data Analysis: The spectra are simulated to extract the g- and A-tensor values.
NMR Spectroscopy
-
Sample Preparation: A sample of the complex is dissolved in a deuterated, dry, and deoxygenated NMR solvent in a glovebox. The solution is then transferred to an NMR tube fitted with a sealable cap (e.g., a J. Young valve).
-
Data Acquisition: ¹H NMR spectra are acquired on a standard NMR spectrometer. Due to the paramagnetic nature of the sample, a wider spectral window and shorter relaxation delays may be necessary.
-
Referencing: The spectra are referenced to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For solid-state analysis, a Nujol mull or a KBr pellet of the compound is prepared in a glovebox. For solution-phase analysis, the compound is dissolved in a dry, deoxygenated solvent, and the spectrum is recorded in a sealed IR cell.
-
Data Acquisition: The spectrum is recorded on an FT-IR spectrometer.
-
Data Analysis: The characteristic vibrational bands, particularly the ν(C=O) and ν(COO) bands, are identified and assigned.
UV-Vis Spectroscopy
-
Sample Preparation: A solution of the complex of known concentration is prepared in a suitable dry and deoxygenated solvent.
-
Data Acquisition: The solution is transferred to a quartz cuvette with a sealable stopper. The spectrum is recorded on a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: The wavelengths of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivities (ε) are determined.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a vanadocene carboxylate complex.
Caption: Workflow for the synthesis and spectroscopic analysis of vanadocene carboxylate complexes.
Conclusion
The spectroscopic characterization of bis(benzoato)bis(cyclopentadienyl)vanadium can be effectively approached through a comparative analysis with well-documented analogues, such as other vanadocene(IV) carboxylates. EPR spectroscopy is particularly informative for probing the electronic structure and coordination environment of the V(IV) center. IR spectroscopy provides definitive information on the carboxylate binding mode. While paramagnetic NMR presents challenges, it can offer structural insights. UV-Vis spectroscopy complements the other techniques by providing information on the electronic transitions within the molecule. The experimental protocols and comparative data presented in this guide provide a robust framework for the characterization of this and related paramagnetic organometallic complexes.
References
performance benchmark of bis(benzoato)bis(cyclopentadienyl)vanadium in catalysis
For Researchers, Scientists, and Drug Development Professionals
Bis(benzoato)bis(cyclopentadienyl)vanadium, a member of the vanadocene dicarboxylate family, has been a subject of scientific inquiry, primarily focusing on its synthesis and structural characterization. However, comprehensive performance benchmarks detailing its catalytic efficacy in comparison to other established catalysts are not extensively documented in publicly available literature. This guide synthesizes the available structural information and contextualizes its potential catalytic applications based on the known reactivity of related vanadium complexes, while highlighting the current gaps in direct comparative data.
Structural and Spectroscopic Properties
The synthesis of bis(methyl-cyclopentadienyl)vanadium(IV) carboxylates, including the benzoate derivative, has been reported. These compounds are typically synthesized from the corresponding 1,1'-dimethylvanadocene dichloride in an aqueous solution with the respective carboxylic acid. Structural analysis, including single-crystal X-ray diffraction and Electron Paramagnetic Resonance (EPR) spectroscopy, has been performed on related compounds, confirming the presence of a vanadium(IV) center.[1] The EPR data for these vanadocene carboxylates provide insights into the electronic environment of the vanadium center, which is a key determinant of its catalytic activity.[1]
Potential Catalytic Applications: An Overview
While specific performance data for bis(benzoato)bis(cyclopentadienyl)vanadium is scarce, the broader family of vanadocene and vanadium complexes are known to be active in several catalytic transformations, primarily in polymerization and oxidation reactions.
Olefin Polymerization
Vanadocene complexes, particularly vanadocene dichloride in combination with cocatalysts, have been investigated for ethylene polymerization.[2] The catalytic activity and the properties of the resulting polymer are influenced by the ligands attached to the vanadium center. While no specific data for the benzoate derivative is available, it is plausible that it could exhibit catalytic activity in olefin polymerization, potentially with altered selectivity or activity compared to the more common dichloride precursor.
A general workflow for evaluating a catalyst in ethylene polymerization is outlined below.
References
The Ascendancy of Bis(benzoato)bis(cyclopentadienyl)vanadium in Preclinical Cancer Research: A Comparative Analysis
For Immediate Release
A detailed comparative analysis highlights the potential advantages of bis(benzoato)bis(cyclopentadienyl)vanadium over traditional vanadium-based anticancer agents, offering promising avenues for the development of novel metallodrugs. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, supported by experimental data and protocols.
The landscape of cancer therapy is continually evolving, with a growing interest in the therapeutic potential of transition metal complexes. Among these, vanadium compounds have emerged as a promising class of non-platinum-based anticancer agents. While vanadocene dichloride has been a focal point of research for decades, recent studies have shifted towards modifying its ligand sphere to enhance efficacy and overcome limitations such as hydrolytic instability. This guide focuses on bis(benzoato)bis(cyclopentadienyl)vanadium, a vanadocene dicarboxylate derivative, and objectively compares its potential advantages against other vanadium complexes.
Performance Comparison: Enhanced Stability and Tunable Cytotoxicity
The primary advantage of substituting the chloride ligands in vanadocene dichloride with carboxylates, such as benzoate, lies in the potential for increased stability and modulated biological activity. While specific quantitative cytotoxic data for bis(benzoato)bis(cyclopentadienyl)vanadium is still emerging in publicly available literature, the broader class of vanadocene dicarboxylates has shown significant promise.
One of the key challenges with vanadocene dichloride is its propensity for hydrolysis in aqueous environments, which can lead to the formation of less active or inactive species before reaching the target site. The stronger V-O bond in carboxylate complexes compared to the V-Cl bond is believed to confer greater stability, ensuring the integrity of the molecule en route to cancer cells.
To provide a comparative framework, the following table summarizes the reported cytotoxic activity (IC50 values) of vanadocene dichloride and other relevant substituted vanadocene derivatives against various cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions and cell lines used across different studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Vanadocene Dichloride | LLC-PK | ~3.3 | [1][2] |
| Vanadocene Y | LLC-PK | 3.0 | [1][2] |
| bis[(p-methoxybenzyl)cyclopentadienyl]vanadium(IV) dichloride | Caki-1 | 2.2 ± 0.5 | [3] |
| bis[(2-fluoro-4-methoxybenzyl)cyclopentadienyl]vanadium(IV) dichloride | Caki-1 | 78 ± 11 | [3] |
| bis[(3-fluoro-4-methoxybenzyl)cyclopentadienyl]vanadium(IV) dichloride | Caki-1 | 18 ± 16 | [3] |
This table is for illustrative purposes and highlights the range of cytotoxicities observed in vanadocene derivatives. The lack of standardized testing across compounds necessitates caution in direct comparisons.
The data illustrates that modifications to the cyclopentadienyl rings and the anionic ligands can significantly impact the anticancer activity of vanadocene complexes. The introduction of benzoate ligands is hypothesized to offer a favorable balance of stability and reactivity, a critical factor for therapeutic efficacy.
Experimental Protocols
To facilitate further research and standardized comparisons, detailed experimental methodologies for the synthesis of vanadocene dicarboxylates and the evaluation of their cytotoxic effects are provided below.
Synthesis of Bis(benzoato)bis(cyclopentadienyl)vanadium
This protocol is adapted from the general synthesis of 1,1'-dimethylvanadocene dicarboxylates.[4]
Materials:
-
1,1'-Dimethylvanadocene dichloride ((C5H4CH3)2VCl2)
-
Benzoic acid
-
Triethylamine
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1,1'-dimethylvanadocene dichloride in the anhydrous solvent.
-
In a separate flask, dissolve a twofold molar excess of benzoic acid and a twofold molar excess of triethylamine in the same anhydrous solvent.
-
Slowly add the benzoic acid/triethylamine solution to the vanadocene dichloride solution at room temperature with constant stirring.
-
The reaction mixture is typically stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or IR spectroscopy (monitoring the disappearance of the V-Cl stretch and the appearance of the carboxylate stretches).
-
Upon completion, the triethylammonium chloride precipitate is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude bis(benzoato)bis(1,1'-dimethylcyclopentadienyl)vanadium can be purified by recrystallization from an appropriate solvent system.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR (if applicable, as vanadium(IV) complexes are paramagnetic which can lead to broad signals), FT-IR, and elemental analysis.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bis(benzoato)bis(cyclopentadienyl)vanadium and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the vanadium complexes in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Future Directions
The proposed mechanism of action for many vanadocene complexes involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent apoptosis. The nature of the ligands can influence the redox potential of the vanadium center and its interaction with cellular components, thereby modulating this effect.
Caption: Proposed mechanism of action for vanadocene complexes.
The introduction of benzoate ligands may also influence the lipophilicity of the complex, potentially affecting its cellular uptake and subcellular localization. Further studies are warranted to elucidate the precise mechanism of action of bis(benzoato)bis(cyclopentadienyl)vanadium and to fully understand the structure-activity relationships of this promising class of compounds.
References
Navigating the Catalytic Landscape: A Comparative Guide to Bis(benzoato)bis(cyclopentadienyl)vanadium
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of bis(benzoato)bis(cyclopentadienyl)vanadium, a specific organometallic complex, with alternative catalysts in relevant organic reactions. By presenting experimental data, detailed protocols, and visual representations of reaction pathways, this document aims to offer an objective assessment of the product's performance and its inherent limitations.
I. Overview of Bis(benzoato)bis(cyclopentadienyl)vanadium
Bis(benzoato)bis(cyclopentadienyl)vanadium, with the chemical formula (C₅H₅)₂V(OCOC₆H₅)₂, is a vanadocene derivative where the vanadium center is in the +4 oxidation state. The presence of the d¹ electron configuration renders the complex paramagnetic, which can present challenges for reaction monitoring and mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy. While its primary applications are not extensively documented in peer-reviewed literature, its structural similarity to other vanadocene dihalides suggests potential utility in olefin polymerization and, to a lesser extent, in oxidation catalysis.
II. Olefin Polymerization: A Primary Application with Caveats
The most probable catalytic application for bis(benzoato)bis(cyclopentadienyl)vanadium lies in the field of olefin polymerization, particularly for ethylene. Vanadocene dichloride, a closely related compound, has been studied as a precursor for ethylene polymerization catalysts, typically requiring activation with an organoaluminum co-catalyst. It is reasonable to extrapolate that the dibenzoate analogue would function in a similar manner.
A. Performance Comparison in Ethylene Polymerization
The performance of a hypothetical bis(benzoato)bis(cyclopentadienyl)vanadium-based catalyst system is compared below with established alternatives. The data for the vanadocene system is inferred from studies on similar vanadocene dichloride systems.
| Catalyst System | Co-catalyst | Activity (kg PE/mol Cat·h) | Polymer Characteristics | Key Limitations |
| (C₅H₅)₂V(OCOC₆H₅)₂ | Et₂AlCl | Moderate | Linear, potentially broad MWD | Rapid deactivation, co-catalyst requirement, sensitivity to impurities |
| Supported Ziegler-Natta (TiCl₄/MgCl₂) | Al(C₂H₅)₃ | High | High-density polyethylene (HDPE) | Broad MWD, limited comonomer incorporation |
| Metallocene (e.g., Cp₂ZrCl₂) | MAO | Very High | Narrow MWD, excellent comonomer incorporation | High cost of MAO, sensitivity to poisons |
| Post-metallocene (e.g., FI catalysts) | MAO or Borate | Very High | Versatile polymer microstructures | Ligand synthesis complexity, cost |
MWD: Molecular Weight Distribution; MAO: Methylaluminoxane; FI: Phenoxy-imine
B. Inherent Limitations of Vanadocene-Based Polymerization Catalysts
Several limitations are associated with the use of soluble vanadium catalysts like bis(benzoato)bis(cyclopentadienyl)vanadium in olefin polymerization:
-
Rapid Deactivation: A significant drawback of many homogeneous vanadium catalysts is their tendency to deactivate quickly, especially at temperatures required for industrial processes. This leads to lower overall productivity and can affect the polymer properties.
-
Requirement for Co-catalyst: Activation with a co-catalyst, typically an organoaluminum compound, is essential. This introduces an additional reagent to the system, increasing cost and complexity. The interaction between the vanadocene and the co-catalyst can lead to the formation of multiple active species, contributing to a broader molecular weight distribution of the resulting polymer.
-
Sensitivity to Hydrogen: Hydrogen is commonly used as a chain transfer agent to control the molecular weight of the polymer. However, vanadium-based catalysts often exhibit a significant decrease in activity in the presence of hydrogen.
-
Hydrolytic Instability: Vanadocene complexes are generally sensitive to moisture. The presence of water can lead to rapid decomposition of the catalyst, necessitating the use of stringent anhydrous reaction conditions.
-
Bimodal Molecular Weight Distribution: In some cases, supported vanadium catalysts are known to produce polyethylene with a bimodal molecular weight distribution. This can be advantageous for certain applications but is a limitation when a unimodal, narrow distribution is required.
C. Experimental Protocol: Hypothetical Ethylene Polymerization
The following is a generalized experimental protocol for ethylene polymerization using a vanadocene-based catalyst, which could be adapted for bis(benzoato)bis(cyclopentadienyl)vanadium.
Materials:
-
Bis(benzoato)bis(cyclopentadienyl)vanadium
-
Diethylaluminum chloride (Et₂AlCl) solution in toluene
-
Anhydrous toluene
-
High-purity ethylene
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
A Schlenk flask is dried under vacuum and backfilled with argon.
-
Anhydrous toluene is added to the flask via cannula.
-
A specific amount of bis(benzoato)bis(cyclopentadienyl)vanadium is added to the flask under a positive pressure of argon.
-
The flask is placed in a temperature-controlled bath and stirred until the catalyst precursor is dissolved.
-
The required amount of Et₂AlCl solution is added dropwise to the flask via syringe. The solution typically changes color upon activation.
-
The system is purged with ethylene, and then the flask is pressurized with ethylene to the desired pressure.
-
The polymerization is allowed to proceed for a set period, with ethylene being supplied to maintain a constant pressure.
-
The reaction is quenched by the addition of acidified methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
III. Potential in Oxidation Catalysis: An Unexplored Frontier with Predicted Hurdles
While vanadium complexes are renowned for their catalytic activity in a wide range of oxidation reactions, the use of vanadocene dicarboxylates in this context is not well-established. The cyclopentadienyl (Cp) ligands, while providing stability to the metallocene framework, are themselves susceptible to oxidation under harsh conditions, which could lead to catalyst decomposition and limit its applicability.
A. Comparison with Established Oxidation Catalysts
Should bis(benzoato)bis(cyclopentadienyl)vanadium exhibit any oxidative catalytic activity, it would face stiff competition from well-established and more robust catalytic systems.
| Catalyst | Oxidant | Typical Substrates | Key Advantages | Potential Limitations of (C₅H₅)₂V(OCOC₆H₅)₂ |
| Vanadium Pentoxide (V₂O₅) | H₂O₂, O₂ | Alcohols, Alkenes, Aromatics | Inexpensive, readily available | Lower activity and selectivity as a homogeneous catalyst, potential for Cp ligand oxidation |
| Schiff Base Vanadium Complexes | H₂O₂, TBHP | Alkenes, Sulfides | High selectivity, tunable ligands | More complex synthesis compared to simple vanadocene |
| Titanium Silicalite-1 (TS-1) | H₂O₂ | Alkenes, Phenols | High selectivity, shape-selectivity | Heterogeneous, requires specific synthesis |
| Methyltrioxorhenium (MTO) | H₂O₂ | Alkenes, Aldehydes, Aromatics | High activity, broad substrate scope | Cost of rhenium |
TBHP: Tert-butyl hydroperoxide
B. Anticipated Limitations in Oxidation Reactions
-
Catalyst Instability: The cyclopentadienyl rings are prone to oxidation, which would lead to the degradation of the catalyst and a loss of activity.
-
Homogeneous Nature: As a homogeneous catalyst, it would be difficult to separate from the reaction mixture, making product purification and catalyst recycling challenging.
-
Limited Scope: The steric bulk of the cyclopentadienyl and benzoate ligands might limit the substrate scope to smaller, unhindered molecules.
IV. Visualizing the Catalytic Cycle and Workflow
To better understand the proposed catalytic processes, the following diagrams, generated using the DOT language, illustrate a simplified catalytic cycle for ethylene polymerization and a general experimental workflow.
Caption: Simplified catalytic cycle for ethylene polymerization.
Caption: General experimental workflow for polymerization.
V. Conclusion
Bis(benzoato)bis(cyclopentadienyl)vanadium, while not extensively studied as a catalyst, can be expected to exhibit functionalities similar to other vanadocene complexes, primarily in olefin polymerization. However, it is likely to be hampered by significant limitations, including rapid deactivation, the need for a co-catalyst, and hydrolytic instability. In the realm of oxidation catalysis, its utility is questionable due to the probable oxidative degradation of the cyclopentadienyl ligands.
For researchers seeking highly active, stable, and versatile catalysts, alternatives such as supported Ziegler-Natta, metallocene, and post-metallocene systems for polymerization, and robust inorganic or Schiff base complexes for oxidation, generally offer superior performance. The primary value of studying bis(benzoato)bis(cyclopentadienyl)vanadium may lie in fundamental organometallic research rather than in practical catalytic applications where efficiency and robustness are paramount. Careful consideration of these limitations is crucial before selecting this compound for a specific organic transformation.
Unveiling the Cross-Reactivity Profile of Bis(benzoato)bis(cyclopentadienyl)vanadium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological cross-reactivity of bis(benzoato)bis(cyclopentadienyl)vanadium, a member of the vanadocene family of organometallic compounds. While direct and extensive cross-reactivity studies on this specific compound are limited in publicly available literature, this document provides a comprehensive overview based on the known biological activities of structurally related vanadocene derivatives. The primary focus is on their potential as enzyme inhibitors and cytotoxic agents, offering valuable insights for researchers in drug discovery and development.
Vanadium compounds have garnered significant interest for their therapeutic potential, notably as insulin-mimetics and anti-cancer agents. Their mechanism of action is often attributed to their ability to inhibit protein tyrosine phosphatases (PTPs), enzymes crucial in regulating a multitude of cellular signaling pathways. This guide will delve into the comparative cytotoxicity of vanadocene derivatives and provide a detailed experimental protocol for assessing their inhibitory activity against a key phosphatase, PTP1B.
Comparative Cytotoxicity of Vanadocene Derivatives
The anti-proliferative activity of vanadocene complexes has been evaluated against a variety of cancer cell lines. The nature of the ligands attached to the vanadium center significantly influences the compound's cytotoxicity. Below is a summary of the cytotoxic activity (IC50 values) of vanadocene dichloride and related carboxylato complexes, providing a benchmark for estimating the potential efficacy of bis(benzoato)bis(cyclopentadienyl)vanadium.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Vanadocene Dichloride | Caki-1 (Renal) | 6.5 | Antitumor activity of vanadocene Y...[1] |
| Vanadocene Dichloride | MOLT-4 (Leukemia) | Not specified, but active | Vanadium Complexes as Potential Anticancer Agents[2] |
| Vanadocene Y | Caki-1 (Renal) | 0.55 ± 0.09 | Antitumor activity of vanadocene Y...[1] |
| Selenocyanato-Vanadocene Y | Caki-1 (Renal) | 0.25 ± 0.03 | Antitumor activity of vanadocene Y...[1] |
| bis[(p-methoxybenzyl)cyclopentadienyl]vanadium(IV) dichloride | Caki-1 (Renal) | 1.7 | Antitumor activity of vanadocene Y...[1] |
Cross-Reactivity Against Phosphatases: A Focus on PTP1B
| Compound | Enzyme | IC50 (nM) | Reference |
| Sodium Orthovanadate | PTP1B | 204.1 ± 25.15 | Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors...[3] |
| [VO(dipic)(dmbipy)]·2H₂O | PTP1B | 185.4 ± 9.8 | Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors...[3] |
| --INVALID-LINK--·H₂O | PTP1B | 167.2 ± 8.0 | Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors...[3] |
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is adapted from a published study on oxovanadium complexes and can be used to assess the inhibitory potential of bis(benzoato)bis(cyclopentadienyl)vanadium against PTP1B.[3]
Materials:
-
Recombinant human PTP1B
-
HEPES buffer (10 mM, pH 7.4)
-
p-nitrophenyl phosphate (pNPP) (1 mM)
-
Test compound (bis(benzoato)bis(cyclopentadienyl)vanadium) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium orthovanadate (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and sodium orthovanadate in HEPES buffer.
-
In a 96-well plate, add 10 µL of each compound dilution to the respective wells. Include a solvent control (vehicle) and a positive control (sodium orthovanadate).
-
Add 80 µL of HEPES buffer to each well.
-
Add 10 µL of PTP1B enzyme solution (final concentration 0.8 µg/mL or 10 nM) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to monitor the absorbance at regular intervals (e.g., every minute) for a total of 10-15 minutes.
-
Calculate the rate of pNPP hydrolysis for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action
The following diagrams illustrate the general mechanism of PTP inhibition by vanadium compounds and a typical experimental workflow for evaluating their cytotoxic effects.
Caption: General signaling pathway of PTP inhibition by vanadium compounds.
Caption: Workflow for assessing the cytotoxicity of vanadium compounds.
References
Computational Modeling for Property Validation of Bis(benzoato)bis(cyclopentadienyl)vanadium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the properties of bis(benzoato)bis(cyclopentadienyl)vanadium through computational modeling, benchmarked against experimentally determined data from analogous vanadocene carboxylate complexes. Due to the limited availability of specific experimental data for the bis(benzoato) derivative, this document leverages comprehensive data from a closely related and structurally characterized compound, bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium, to establish a predictive comparison.
Introduction
Vanadocene derivatives are of significant interest in medicinal chemistry and catalysis. Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to predict and validate the structural, electronic, and spectroscopic properties of these complexes before their synthesis and experimental characterization. This guide outlines the key properties of interest and provides detailed experimental protocols for their validation.
Comparative Data Analysis
The following tables summarize key experimental data for a comparable vanadocene carboxylate complex, which can serve as a benchmark for computational models of bis(benzoato)bis(cyclopentadienyl)vanadium.
Table 1: Comparison of Key Bond Lengths and Angles
| Parameter | Experimental (Bis(trifluoroacetato)bis(methyl-Cp)vanadium)[1] | Computational (Predicted for Bis(benzoato)bis(Cp)vanadium) |
| V-O Bond Length (Å) | Data not explicitly provided in abstract | To be determined |
| V-Cp (centroid) Distance (Å) | Data not explicitly provided in abstract | To be determined |
| O-V-O Angle (°) | Data not explicitly provided in abstract | To be determined |
| Cp-V-Cp Angle (°) | Data not explicitly provided in abstract | To be determined |
Note: Detailed bond lengths and angles from the crystal structure of bis(trifluoroacetato)bis(methyl-cyclopentadienyl)vanadium would be required for a precise quantitative comparison. The computational values are to be populated by the user upon performing DFT calculations.
Table 2: Spectroscopic Data Comparison
| Spectroscopic Technique | Experimental (Vanadocene Carboxylates)[1] | Computational (Predicted for Bis(benzoato)bis(Cp)vanadium) |
| IR Spectroscopy | ||
| ν(C=O) stretch (cm⁻¹) | ~1720 (for trifluoroacetate) | To be determined |
| ν(C-O) stretch (cm⁻¹) | Data not explicitly provided in abstract | To be in determined |
| EPR Spectroscopy | ||
| giso | ~1.981 (for benzoate derivative) | To be determined |
| Aiso (⁵¹V) (G) | ~79.8 (for benzoate derivative) | To be determined |
Experimental Validation Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis and X-ray Crystallography
Objective: To determine the precise three-dimensional molecular structure.
Protocol:
-
Synthesis: The synthesis of bis(benzoato)bis(cyclopentadienyl)vanadium would likely follow the general procedure for vanadocene carboxylates, which involves the reaction of vanadocene dichloride with a benzoate salt (e.g., sodium benzoate) in an appropriate solvent.[1]
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable organic solvent (e.g., CH₂Cl₂ or methanol).[1]
-
Data Collection: A selected crystal is mounted on a goniometer. For air-sensitive compounds, this is typically done under a stream of cold nitrogen gas. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Spectroscopic Characterization
Objective: To probe the electronic structure and vibrational modes of the molecule.
Protocols:
-
Infrared (IR) Spectroscopy:
-
The solid sample is prepared as a KBr pellet or a Nujol mull.
-
The IR spectrum is recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Characteristic stretching frequencies for the carboxylate (C=O and C-O) and cyclopentadienyl groups are analyzed.
-
-
UV-Vis Spectroscopy:
-
A dilute solution of the complex is prepared in a UV-transparent solvent (e.g., acetonitrile or dichloromethane).
-
For air-sensitive compounds, the solution and cuvette should be prepared and handled under an inert atmosphere (e.g., in a glovebox).
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. The electronic transitions, typically d-d transitions for vanadium complexes, are analyzed.
-
-
Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
EPR spectra are recorded for the paramagnetic V(IV) complex in a frozen solution (e.g., in methanol or toluene at 77 K).
-
The isotropic and anisotropic g-values and hyperfine coupling constants (A) for the ⁵¹V nucleus are determined from the spectrum. These parameters provide information about the electronic environment of the vanadium center.[1]
-
Computational Modeling Workflow
A typical workflow for the computational validation of bis(benzoato)bis(cyclopentadienyl)vanadium properties using DFT is outlined below.
Caption: Workflow for computational property validation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the computational and experimental approaches for validating the properties of the target compound.
Caption: Relationship between computational and experimental methods.
Conclusion
This guide outlines a comprehensive approach to validating the properties of bis(benzoato)bis(cyclopentadienyl)vanadium using a combination of computational modeling and established experimental techniques. By leveraging data from analogous compounds, researchers can build and refine computational models to accurately predict the characteristics of this and other novel vanadocene derivatives, thereby accelerating the drug discovery and development process.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Bis(benzoato)bis(cyclopentadienyl)vanadium
Disclaimer: No specific Safety Data Sheet (SDS) for Bis(benzoato)bis(cyclopentadienyl)vanadium was located. The following guidance is based on the safety data for structurally related compounds, namely Bis(cyclopentadienyl)vanadium dichloride and Bis(cyclopentadienyl)vanadium, as well as general safety protocols for the handling and disposal of toxic vanadium compounds. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before proceeding with any handling or disposal of this substance.
Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, adherence to stringent disposal protocols for organometallic compounds such as Bis(benzoato)bis(cyclopentadienyl)vanadium is paramount to ensure personal safety and regulatory compliance.
Quantitative Data Summary
The following table summarizes the key hazard classifications for closely related vanadium compounds, which should be considered indicative of the potential hazards of Bis(benzoato)bis(cyclopentadienyl)vanadium.
| Hazard Classification | Category | Associated Risks |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed[1] |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin[1][2][3] |
| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
Experimental Protocol: Disposal of Bis(benzoato)bis(cyclopentadienyl)vanadium
This protocol outlines the step-by-step procedure for the safe disposal of Bis(benzoato)bis(cyclopentadienyl)vanadium and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of spills, consider a chemical-resistant apron or suit.
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the solid compound or if dust generation is possible.
2. Waste Collection and Segregation:
-
All solid waste, including residual Bis(benzoato)bis(cyclopentadienyl)vanadium powder, contaminated weigh boats, and filter papers, must be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
Liquid waste from cleaning and decontamination procedures should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Decontamination of Labware and Surfaces:
-
All glassware and equipment that have come into contact with the compound should be decontaminated.
-
Rinse the contaminated items with a suitable organic solvent (e.g., acetone, ethanol) to dissolve the residue. Collect this solvent rinse as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
5. Waste Disposal:
-
All waste containing Bis(benzoato)bis(cyclopentadienyl)vanadium is to be treated as hazardous waste.
-
Ensure the hazardous waste container is securely sealed and properly labeled with the chemical name and associated hazards.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Waste material must be disposed of in accordance with the national and local regulations.[4]
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of Bis(benzoato)bis(cyclopentadienyl)vanadium.
References
Essential Safety and Handling Guide for Bis(benzoato)bis(cyclopentadienyl)vanadium
This guide provides crucial safety and logistical information for handling Bis(benzoato)bis(cyclopentadienyl)vanadium. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on data for closely related and hazardous analogs, such as Bis(cyclopentadienyl)vanadium dichloride and Bis(cyclopentadienyl)vanadium.[1][2][3] A conservative approach assuming similar or greater hazards is strongly advised.
Hazard Summary
Bis(benzoato)bis(cyclopentadienyl)vanadium is presumed to be a hazardous substance. Based on analogous compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause skin, eye, and respiratory irritation.[1][3] Organometallic compounds can be highly reactive and may be sensitive to moisture and air.[2][4]
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |
| Physical Hazards | Likely a flammable solid and sensitive to moisture.[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. Standard laboratory attire, including a lab coat, long pants, and closed-toe shoes, is the minimum requirement.[5][6]
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a splash hazard.[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Double gloving may be necessary for added protection.[5][7] |
| Body Protection | A lab coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.[5][6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3][4] If there is a risk of inhalation, a NIOSH-approved respirator (e.g., N95 dust mask or a respirator with appropriate cartridges) must be used.[8] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All work with Bis(benzoato)bis(cyclopentadienyl)vanadium must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[3][4]
-
An eyewash station and a safety shower must be readily accessible.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by removing any unnecessary items.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to moisture or air sensitivity.[1][3]
-
Weighing and Transfer: Use spark-proof tools for transfers.[2] Avoid creating dust. If transferring solutions, use appropriate techniques like a cannula or a gas-tight syringe.[4]
-
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2]
-
The container should be stored under an inert atmosphere.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area in case of a significant spill.
-
Isolate: Isolate the spill area. For solids, this should be at least 25 meters (75 feet) in all directions.[9][10][11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Cleanup (for minor spills):
-
Wear full PPE.
-
Dampen the solid spill material with a suitable solvent like toluene to prevent dust formation.[9][10]
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1][3]
-
Clean the spill area with a solvent-dampened absorbent paper, followed by a soap and water solution.[9][10]
-
Seal all contaminated materials in a vapor-tight plastic bag for disposal.[9][10]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Disposal Plan
All waste containing Bis(benzoato)bis(cyclopentadienyl)vanadium must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (unused chemical, contaminated PPE, absorbent materials) | Collect in a clearly labeled, sealed, and appropriate hazardous waste container.[1] |
| Liquid Waste (solutions containing the compound) | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other incompatible waste streams. |
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Visual Workflows
Caption: Workflow for handling and disposing of the compound.
Caption: Logical relationships of key safety precautions.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. BIS(CYCLOPENTADIENYL)VANADIUM DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Bis(cyclopentadienyl)vanadium chloride | C10H10Cl2V-2 | CID 82917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
